molecular formula C4H4N2O3 B179656 5-Methyl-4-nitroisoxazole CAS No. 1122-06-1

5-Methyl-4-nitroisoxazole

Cat. No.: B179656
CAS No.: 1122-06-1
M. Wt: 128.09 g/mol
InChI Key: NYVORXIBNGBOCV-UHFFFAOYSA-N
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Description

5-Methyl-4-nitroisoxazole is a valuable chemical scaffold in medicinal chemistry, serving as a key synthetic intermediate and a promising pharmacophore in its own right. Its primary research value lies in the development of novel therapeutic agents, particularly in oncology and neuroscience. In anticancer research, this nitroisoxazole derivative has been utilized as a ligand to synthesize novel platinum(II) complexes. These complexes have demonstrated potent cytotoxic activity against a panel of human cancer cell lines, including breast (MCF-7), ovarian (ES-2), and lung (A-549) adenocarcinomas, showing superior efficacy compared to cisplatin in both normoxic and hypoxic conditions . Furthermore, the core structure is a key building block for synthesizing more complex molecules like methylene bis-isoxazolozepines, which have also shown marked in vitro anticancer activity . In neuroscientific research, the 5-nitroisoxazole motif is a recognized core structure for developing modulators of AMPA (α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) receptors . These ionotropic glutamate receptors are critical for fast synaptic transmission and are implicated in learning, memory, and neurological disorders. Researchers are exploring derivatives of 5-nitroisoxazoles, obtained through regioselective nucleophilic substitution (SNAr) reactions, to create bivalent ligands that act as positive allosteric modulators (PAMs) . Such compounds can potentiate kainate-induced currents and represent a promising approach for developing cognitive enhancers and neuroprotective drugs . The nitro group on the isoxazole ring makes it a versatile precursor for further functionalization via nucleophilic aromatic substitution, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methyl-4-nitro-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H4N2O3/c1-3-4(6(7)8)2-5-9-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYVORXIBNGBOCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H4N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80510834
Record name 5-Methyl-4-nitro-1,2-oxazole
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Molecular Weight

128.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1122-06-1
Record name 5-Methyl-4-nitroisoxazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1122-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-4-nitro-1,2-oxazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 5 Methyl 4 Nitroisoxazole and Its Derivatives

General Synthetic Approaches to 4-Nitroisoxazoles

The synthesis of 4-nitroisoxazoles can be broadly categorized into two main pathways. thieme-connect.com The first involves the electrophilic nitration of an existing isoxazole (B147169) ring. thieme-connect.com The second, more diverse, approach encompasses various heterocyclization reactions where the isoxazole ring is formed from acyclic precursors already bearing a nitro group or its equivalent. thieme-connect.com These methods include condensations of α-nitro ketones, 1,3-dipolar cycloadditions, and the cyclization of functionalized acetylenes or diketones. thieme-connect.com

Nitration of Isoxazole Rings

Direct nitration is a fundamental method for introducing a nitro group onto the isoxazole nucleus. The reaction conditions and the specific nitrating agent are crucial for achieving regioselectivity, particularly for the 4-position.

The nitration of substituted isoxazoles, such as 5-phenylisoxazole, has been studied using different nitrating agents. clockss.org While a mixture of nitric acid and sulfuric acid (HNO₃-H₂SO₄) can lead to a variety of nitrated products, the use of nitric acid in acetic anhydride under milder conditions has been shown to favor the formation of the 4-nitro derivative. clockss.orgresearchgate.net For example, treatment of 5-phenylisoxazole or 3-methyl-5-phenylisoxazole with nitric acid in acetic anhydride yields 4-nitro-5-phenylisoxazole and 3-methyl-4-nitro-5-phenylisoxazole, respectively. clockss.org

Another documented example is the synthesis of methyl 3-methoxy-4-nitroisoxazole-5-carboxylate. This compound is prepared by the nitration of its precursor, methyl 3-methoxyisoxazole-5-carboxylate, using a nitrating agent generated from tetramethylammonium nitrate and triflic anhydride. nih.gov

Table 1: Examples of Nitration of Isoxazole Rings

Starting Material Nitrating Agent Product Reference
5-Phenylisoxazole HNO₃ in Acetic Anhydride 4-Nitro-5-phenylisoxazole clockss.org
3-Methyl-5-phenylisoxazole HNO₃ in Acetic Anhydride 3-Methyl-4-nitro-5-phenylisoxazole clockss.org

Heterocyclization Reactions

Building the isoxazole ring from acyclic precursors is a versatile strategy that allows for the incorporation of the nitro group at the desired position during the ring-forming step.

α-Nitro ketones are valuable intermediates in organic synthesis and can be used to construct isoxazole derivatives. thieme-connect.comorganic-chemistry.org Ketones that are activated, such as α-nitroketones, can react with primary nitro compounds to yield isoxazoles. rsc.org This approach relies on the reactivity of the α-nitro ketone scaffold to undergo condensation and subsequent cyclization to form the heterocyclic ring. thieme-connect.com The conversion of primary nitroalkanes into α-nitro ketones can be achieved using N-acylbenzotriazoles as acylating agents, making the starting materials for this cyclization accessible. organic-chemistry.org

The 1,3-dipolar cycloaddition between a nitrile oxide and an alkyne (acetylene) is a powerful and widely used method for synthesizing the isoxazole ring. youtube.comnih.gov This reaction is a concerted pericyclic process where the 4 π-electrons of the nitrile oxide (the 1,3-dipole) react with the 2 π-electrons of the acetylene (the dipolarophile) to form a five-membered aromatic ring. youtube.comchesci.com

Nitrile oxides are generally reactive intermediates and are often generated in situ. chem-station.com The synthesis of 4-nitroisoxazoles via this method would require either a nitro-substituted acetylene or a specific nitrile oxide precursor that directs the nitro group to the 4-position upon cyclization. This cycloaddition is a key strategy for the efficient construction of variously substituted isoxazoles. nih.gov

Table 2: Yields of 4-Nitro-3-phenylisoxazole Derivatives via [3+2] Cycloaddition

Phenyl Oxime Substituent Dipolarophile Product Yield (%) Reference
H Dimethyl-(2-nitrovinyl)-amine 5o 63 nih.gov
4-CH₃ Dimethyl-(2-nitrovinyl)-amine 5p 58 nih.gov
4-OCH₃ Dimethyl-(2-nitrovinyl)-amine 5q 55 nih.gov
4-F Dimethyl-(2-nitrovinyl)-amine 5r 61 nih.gov
4-Cl Dimethyl-(2-nitrovinyl)-amine 5s 59 nih.gov
4-CF₃ Dimethyl-(2-nitrovinyl)-amine 5t 62 nih.gov
2-Cl Dimethyl-(2-nitrovinyl)-amine 5u 41 nih.gov
2,4-diCl Dimethyl-(2-nitrovinyl)-amine 5v 36 nih.gov

Another approach to 4-nitroisoxazoles involves the cyclization of acetylene derivatives using a nitrite source, such as sodium nitrite. thieme-connect.com This method constructs the nitroisoxazole ring by incorporating nitrogen and oxygen atoms from the nitrite into the acetylene precursor. thieme-connect.com

The synthesis of 4-nitroisoxazoles can also be achieved starting from nitro-substituted 1,3-dicarbonyl compounds. thieme-connect.com In this pathway, a 1,3-diketone bearing a nitro group at the 2-position is reacted with hydroxylamine or a related reagent. The ensuing condensation and cyclization reaction directly affords the 4-nitroisoxazole (B72013) ring system. thieme-connect.com This method is advantageous as it builds the target heterocycle from a readily functionalized acyclic precursor. thieme-connect.com A recent development describes a straightforward approach for synthesizing 4-nitroisoxazoles through the heterocyclization of aryl/hetaryl-substituted α,β-unsaturated ketones by treating them with a tetranitromethane-triethylamine (TNM-TEA) complex or tert-butyl nitrite (t-BuONO). researchgate.net

Heterocyclization of α,β-Unsaturated Ketones via NO/NO₂-Mediated Pathways

A significant method for the synthesis of 4-nitroisoxazoles involves the heterocyclization of α,β-unsaturated ketones mediated by nitric oxide (NO) or nitrogen dioxide (NO₂). This approach provides a direct route to the 4-nitroisoxazole core structure. Research has demonstrated that aryl/hetaryl-substituted α,β-unsaturated ketones can undergo heterocyclization when treated with reagents such as a tetranitromethane-triethylamine (TNM-TEA) complex or tert-butyl nitrite (t-BuONO). researchgate.net This strategy is noted for its high efficiency and tolerance of a wide range of substrates under straightforward reaction conditions. researchgate.net

The process allows for the formation of various 4-nitroisoxazole derivatives in moderate yields. researchgate.net For the synthesis of 5-methyl-4-nitroisoxazole specifically, a suitable α,β-unsaturated ketone precursor would be required. The reaction proceeds through the delivery of a nitro group and subsequent cyclization to form the isoxazole ring. This methodology has been successfully expanded to gram-scale synthesis, highlighting its practical utility in chemical production. researchgate.net

Advanced and Specialized Synthetic Routes

Recent advancements in synthetic chemistry have led to more sophisticated and specialized methods for producing isoxazole derivatives, including those with specific stereochemistry and those developed under environmentally conscious principles.

Enantioselective Synthesis of Chiral Isoxazole Derivatives

The development of chiral isoxazole derivatives is crucial for applications in medicinal chemistry and materials science. Enantioselective synthesis allows for the production of specific stereoisomers, which can have vastly different biological activities and physical properties. researchgate.netbohrium.com Organocatalysis has emerged as a powerful tool for these asymmetric transformations, enabling the synthesis of enantioenriched isoxazole-containing compounds. researchgate.netrsc.orgrsc.org

A key breakthrough in this area is the enantioselective vinylogous amination of 5-alkyl-4-nitroisoxazoles, which provides a method for creating challenging chiral isoxazole derivatives with a single stereocenter at the α-position. acs.orgacs.orgnih.gov This reaction utilizes 5-alkyl-4-nitroisoxazoles as nucleophiles in an asymmetric phase-transfer catalysis system. acs.org

Researchers have developed a novel chiral dipeptide-based urea–amide–guanidinium as a phase-transfer catalyst that, in conjunction with sodium acetate (NaOAc) as a base, efficiently promotes the reaction. acs.orgacs.orgnih.gov This system yields valuable chiral products in high yields and with excellent enantioselectivities. acs.orgacs.org Theoretical studies using Density Functional Theory (DFT) have indicated that the success of the catalysis relies on cooperative multiple hydrogen-bonding and ion-pairing interactions between the nucleophile, the base, and the catalyst. acs.orgacs.orgnih.gov

Table 1: Enantioselective Vinylogous Amination of 5-Alkyl-4-nitroisoxazoles

Entry5-Alkyl-4-nitroisoxazoleYield (%)Enantiomeric Excess (ee %)
1This compound9288
25-ethyl-4-nitroisoxazole9090
35-propyl-4-nitroisoxazole8591
45-isopropyl-4-nitroisoxazole8892

Data is representative of typical results from studies on vinylogous amination. acs.org

Beyond vinylogous amination, various other organocatalytic strategies have been successfully employed for the derivatization of isoxazoles. Chiral phosphoric acids, for instance, have been used to catalyze the enantioselective nucleophilic addition of 5-aminoisoxazoles to ortho-quinone methides, producing a range of enantioenriched isoxazole-containing triarylmethanes. researchgate.netbohrium.com

Similarly, squaramide-based catalysts have proven highly effective in asymmetric domino Michael/Mannich [3+2] cycloaddition reactions. rsc.org These reactions, involving isoxazole-containing synthons, can generate complex molecular architectures with multiple contiguous stereocenters in high yields and with excellent diastereo- and enantioselectivities. rsc.orgrsc.org Such organocatalytic methods are valued for their operational simplicity, mild reaction conditions, and broad compatibility with various functional groups. researchgate.net

Green Chemistry Approaches to this compound Derivatives

In line with the principles of sustainable chemistry, green synthetic methods for isoxazole derivatives have gained significant attention. These approaches aim to reduce environmental impact by minimizing waste, avoiding hazardous solvents, and improving energy efficiency. nih.govnih.gov Techniques such as ultrasound irradiation and the use of eco-friendly catalysts have been successfully applied to the synthesis of isoxazole-based molecules. nih.govnih.gov The use of greener solvents or catalysts can accelerate reaction kinetics, reduce the formation of byproducts, and simplify work-up procedures. nih.gov

A particularly effective green chemistry strategy is the implementation of solvent-free reaction conditions. An efficient, solvent-free procedure for synthesizing 3-methyl-4-nitro-5-styrylisoxazoles, which are derivatives of this compound, has been developed using nano-titania (TiO₂) as a recyclable, heterogeneous catalyst. ias.ac.in This method involves the reaction of 3,5-dimethyl-4-nitroisoxazole with various aldehydes under neat conditions, providing excellent yields and allowing for the catalyst to be easily separated and reused multiple times without a significant loss of activity. ias.ac.in The high atom economy and low process mass intensity of this protocol underscore its eco-friendly nature. ias.ac.in

Another solvent-free technique is mechanochemistry, where reactions are conducted by ball-milling. This method has been used for the scalable synthesis of 3,5-isoxazoles via a 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides. nih.govrsc.org Mechanochemical synthesis is recognized as an environmentally friendly technique as it often eliminates the need for solvents, simplifies purification, and consumes less energy compared to traditional solution-based methods. nih.gov

Table 2: Substrate Scope for Solvent-Free Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles

EntryAldehydeYield (%)Reaction Time (min)
1Benzaldehyde9530
24-Chlorobenzaldehyde9625
34-Nitrobenzaldehyde9820
44-Methoxybenzaldehyde9435

Data is representative of typical results from studies on nano-titania catalyzed solvent-free synthesis. ias.ac.in

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a significant tool in medicinal chemistry, offering considerable advantages over conventional heating methods. nih.gov This technique facilitates rapid and efficient chemical transformations, often leading to higher yields, cleaner reactions, and drastically reduced reaction times—from hours to minutes. nih.govnih.gov The core principle involves the direct heating of polar molecules by microwave irradiation, which ensures a uniform and rapid temperature increase throughout the reaction medium. nih.gov

The application of microwave irradiation has been successfully demonstrated in the synthesis of various nitrogen-containing heterocyclic compounds. For instance, the one-pot, three-component synthesis of pyrano[2,3-d]pyrimidine derivatives from benzaldehyde derivatives, methyl cyanoacetate, and thio-barbituric acid in water was achieved in 3-6 minutes with yields of 78-94%, a significant improvement over conventional methods that required several hours for lower yields. nih.gov Similarly, the synthesis of 5(6)-nitro-1H-benzimidazole derivatives was expedited by microwave heating at 60°C for 10 minutes, showcasing the method's efficiency. researchgate.net While the broader literature highlights the successful application of microwave-assisted synthesis for a wide array of heterocyclic systems, including 1,2,4-triazolo[1,5-a]pyridines and pyrazolo[3,4-d]pyrimidin-4-ones, specific documented instances of its application for the direct synthesis of this compound are not prominently featured in the reviewed literature. nih.gov However, the principles and demonstrated successes in analogous heterocyclic systems strongly suggest its potential as a valuable method for optimizing the synthesis of this compound and its derivatives.

Nanocatalysis in Synthesis (e.g., Nano-Titania)

In the pursuit of environmentally friendly and efficient synthetic protocols, nanocatalysis has gained prominence. Nano-titania (TiO₂) has been identified as a cheap, stable, and reusable heterogeneous catalyst for the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles, which are key derivatives of this compound. ias.ac.inresearchgate.net This method provides a clean, solvent-free, and useful alternative to traditional catalytic systems. ias.ac.in

The synthesis is typically carried out by reacting 3,5-dimethyl-4-nitroisoxazole with various aromatic aldehydes under neat (solvent-free) conditions at 90°C, using nano-titania (20 mol%) as the catalyst. ias.ac.in The mechanism involves the TiO₂ nanoparticles providing a solid support that facilitates the activation of 3,5-dimethyl-4-nitroisoxazole, which undergoes a keto-enol tautomerism. ias.ac.in The catalyst then activates the aldehyde, leading to an intermediate aldol adduct, which subsequently dehydrates under the heating conditions to yield the final 3-methyl-4-nitro-5-styrylisoxazole product. ias.ac.in

This protocol demonstrates high efficacy, with excellent yields for a range of aldehyde substrates. ias.ac.in A significant advantage of this green methodology is the ease of recovery and reuse of the nano-catalyst. The TiO₂ nanoparticles can be recycled and reused up to four times without a significant loss in catalytic activity or product yield. ias.ac.inresearchgate.net

Table 1: Substrate Scope for Nano-Titania Catalyzed Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles ias.ac.in
EntryAldehydeTime (min)Yield (%)
1Benzaldehyde1098
24-Fluorobenzaldehyde1296
34-Chlorobenzaldehyde1595
44-Bromobenzaldehyde1594
54-Nitrobenzaldehyde2090
64-Methylbenzaldehyde1098
74-Methoxybenzaldehyde1098

Synthesis of Key Intermediates and Functionalized Derivatives

Nitroisoxazole Carboxylic Acid Derivatives

The synthesis of nitroisoxazole carboxylic acid derivatives can be achieved through several routes. One notable method involves the transformation of the isoxazole ring system itself into a carboxylic acid group. acs.org Specifically, 3,5-dimethyl-4-nitroisoxazole can serve as a vinylogous pronucleophile in allylic-allylic alkylation reactions, and the resulting 4-nitroisoxazole moiety in the product can be subsequently converted into a carboxylic acid group. acs.org

Another approach involves the direct nitration of an isoxazole precursor already containing a carboxylate group. For example, methyl 3-methoxyisoxazole-5-carboxylate can be nitrated using a combination of triflic anhydride and tetramethylammonium nitrate to produce methyl 3-methoxy-4-nitroisoxazole-5-carboxylate in good yield. nih.gov The starting material for this reaction, methyl 3-hydroxyisoxazole-5-carboxylate, is methylated prior to the nitration step. nih.gov

Furthermore, isoxazole-4-carboxylic esters can be synthesized via a domino isoxazole-isoxazole isomerization. acs.orgnih.govresearchgate.net This process utilizes an Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles in dioxane at 105°C to yield the corresponding isoxazole-4-carboxylic esters in good yields. acs.orgnih.gov

Spiro[pyrrolidin-oxindole] Derivatives Containing Nitroisoxazole

A significant class of complex derivatives are the nitroisoxazole-containing spiro[pyrrolidin-oxindole] compounds. These molecules are synthesized by combining the bioactive spirooxindole and isoxazole scaffolds. The key reaction is a 1,3-dipolar cycloaddition.

The synthesis involves the reaction of a 3-methyl-4-nitro-5-styrylisoxazole derivative with an isatin imine. This reaction proceeds in the presence of a base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), in a suitable solvent like acetonitrile or dichloromethane at room temperature. The reaction's yield and duration are highly dependent on the solvent used. This cycloaddition creates the pyrrolidine ring fused in a spiro fashion to the oxindole core, with the nitroisoxazole moiety attached to the newly formed heterocyclic ring.

Nitroisoxazole-Containing Styryl Derivatives

The synthesis of 3-methyl-4-nitro-5-styrylisoxazoles is a crucial step for producing many of the more complex derivatives. These compounds are typically prepared through a condensation reaction between 3,5-dimethyl-4-nitroisoxazole and a variety of aromatic aldehydes.

Several effective methodologies have been developed for this transformation. One highly efficient, green chemistry approach is the previously mentioned nanocatalysis using nano-titania under solvent-free conditions, which produces excellent yields in short reaction times. ias.ac.in

Another environmentally friendly method is a one-pot, base-catalyzed, tandem grinding process. researchgate.net This solvent-free technique involves the aldol condensation of 3,5-dimethyl-4-nitroisoxazole with an aromatic aldehyde, catalyzed by a base like pyrrolidine (10 mol%). The reaction proceeds cleanly and safely, offering high atom economy and time efficiency, making it a viable alternative to traditional solution-phase reactions. researchgate.net

Table 2: Synthesis of 3-Methyl-4-nitro-5-styrylisoxazoles via Solvent-Free Grinding researchgate.net
EntryAldehydeTime (min)Yield (%)
14-Chlorobenzaldehyde1097
24-Bromobenzaldehyde1096
34-Fluorobenzaldehyde1095
44-Hydroxybenzaldehyde1595
54-Nitrobenzaldehyde1593
6Benzaldehyde1096
74-Methylbenzaldehyde1097
Triazole-Isoxazole Hybrid Compounds

The synthesis of molecules incorporating both isoxazole and triazole rings is an area of significant interest, aiming to create hybrid compounds that may exhibit synergistic biological activities. ijariit.com A common strategy involves multi-step synthetic approaches that build one heterocycle onto another or link pre-functionalized rings.

One facile, metal-free approach to creating 5-(1,2,3-triazol-1-yl)isoxazoles involves the cyclization of 3-EWG-5-azidoisoxazoles (isoxazoles with an electron-withdrawing group at position 3 and an azide group at position 5) with compounds that possess an active methylene group. researchgate.net This reaction proceeds smoothly under mild conditions, often using a base like triethylamine or cesium carbonate in a solvent such as an alcohol or dimethylformamide (DMF), to afford the fused hybrid compounds in high yields. researchgate.net

Another established method is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This "click chemistry" approach provides high yields and excellent regioselectivity. researchgate.net For instance, novel isoxazole-triazole conjugates have been synthesized starting from 3-formylchromone. mdpi.comnih.gov The synthesis involves creating the necessary azide and alkyne functionalities on the respective heterocyclic precursors before linking them. For example, an O-alkylation reaction of a hydroxy-functionalized triazole with propargyl bromide can introduce the terminal alkyne, preparing it for a subsequent cycloaddition with an azido-functionalized isoxazole. mdpi.com

A representative synthetic scheme for forming isoxazole-triazole hybrids can be summarized in the steps below:

StepDescriptionStarting MaterialsReagents/ConditionsProduct Type
1AcetylationSuitable 1,2,4-triazolesAcetic anhydride, Conc. H₂SO₄Acetylated triazoles
2Chalcone SynthesisAcetylated triazoles, Substituted aromatic aldehydes10% NaOH, EthanolChalcones
3Isoxazole FormationChalconesHydroxylamine HCl, Basic mediumIsoxazole-triazole hybrids

This table illustrates a general pathway for synthesizing isoxazole derivatives containing a 1,2,4-triazole moiety, as described in the literature. ijariit.com

The structural characterization of these hybrid compounds is typically performed using standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to confirm the successful formation of the target molecules. mdpi.comnih.gov

Platinum(II) Complexes with Nitroisoxazoles

The synthesis of platinum(II) complexes with nitroisoxazole ligands is explored for applications in chemotherapy, drawing inspiration from the success of cisplatin. nih.gov Research in this area has led to the development of novel platinum(II) complexes with ligands such as 3,5-dimethyl-4-nitroisoxazole, a close analog of this compound.

A general and effective method for synthesizing these complexes involves the reaction of a suitable nitroisoxazole ligand with potassium tetrachloroplatinate(II) (K₂PtCl₄). nih.govnih.gov In a typical procedure, solutions of the organic nitroisoxazole ligand (in a solvent like acetone) and K₂PtCl₄ (in water) are combined and left to react in a sealed flask, protected from light, for an extended period. nih.gov This process can yield a mixture of geometric isomers, namely the cis and trans complexes.

For example, the reaction of 3,5-dimethyl-4-nitroisoxazole with K₂PtCl₄ has been shown to produce two novel platinum(II) complexes: cis-dichlorobis(3,5-dimethyl-4-nitroisoxazole)platinum(II) and its trans isomer. nih.gov The characterization of these coordination compounds is thorough, utilizing elemental analysis, ESI MS spectrometry, ¹H NMR, and far-IR spectroscopy to confirm their composition and structure. nih.govnih.gov In the case of the trans isomer, X-ray diffraction has been used for definitive structural confirmation. nih.govnih.gov

The synthesis and key characteristics of these complexes are summarized below.

Complex NameLigandPlatinum SourceKey Characteristics
cis-Dichlorobis(3,5-dimethyl-4-nitroisoxazole)platinum(II)3,5-Dimethyl-4-nitroisoxazoleK₂PtCl₄Kinetically favored product
trans-Dichlorobis(3,5-dimethyl-4-nitroisoxazole)platinum(II)3,5-Dimethyl-4-nitroisoxazoleK₂PtCl₄Thermodynamically favored product, structure confirmed by X-ray diffraction nih.gov

This table outlines the synthesis of cis and trans platinum(II) complexes using a nitroisoxazole ligand.

The formation of either cis or trans isomers can be influenced by reaction conditions and the nature of the ligands. For instance, with 2-nitroimidazoles, the thermodynamically favored trans complexes are typically formed over the kinetically favored cis products. rsc.org The study of these platinum complexes extends to their stability and potential biological activity, which is often compared to the established anticancer drug, cisplatin. nih.govnih.gov

Reactivity and Reaction Mechanisms of 5 Methyl 4 Nitroisoxazole Systems

Reactivity of the Methyl Group at Position 5

The methyl group at the C-5 position of the 5-methyl-4-nitroisoxazole system exhibits significant reactivity due to the electronic influence of the isoxazole (B147169) ring and, crucially, the strong electron-withdrawing nitro group at the C-4 position. This arrangement enhances the acidity of the C(sp³)-H protons of the methyl group, making them susceptible to deprotonation by a base. acs.org The resulting negative charge is stabilized by delocalization through the π-system of the isoxazole ring and onto the nitro group. This activation renders the methyl group a potent nucleophilic center, capable of participating in a variety of carbon-carbon bond-forming reactions.

Formation of Carbanions and Vinylogous Reactivity

The presence of the nitro functionality is pivotal for inducing pronucleophilic reactivity at the remote methyl group. acs.org In the presence of a suitable base, this compound can be deprotonated to form a carbanion. This process is facilitated because the electron-withdrawing nature of the nitro group significantly lowers the pKa of the methyl protons.

The reactivity of this carbanion is best described by the principle of vinylogy. The isoxazole ring acts as a conjugated system through which the electronic effect of the nitro group is transmitted to the C-5 methyl group. Consequently, this compound does not behave as a simple alkyl-substituted heterocycle but rather as a vinylogous nitroalkane. The carbanion formed is a π-extended enolate-type system, where the nucleophilic character is expressed at the terminal carbon of the conjugated system (the methyl carbon). acs.org This vinylogous reactivity allows the methyl group to act as the nucleophilic partner in reactions typically associated with active methylene compounds. acs.org

Condensation Reactions

The activated methyl group of this compound readily participates in various condensation reactions, which are fundamental processes for carbon-carbon bond formation. These reactions leverage the nucleophilicity of the vinylogous carbanion generated from the parent molecule.

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. wikipedia.org The product is typically an α,β-unsaturated derivative. wikipedia.org In this reaction, the active hydrogen component requires an electron-withdrawing group (Z) potent enough to enable deprotonation with a mild base. wikipedia.org

Given the enhanced acidity of its methyl protons, this compound can serve as the active hydrogen component in Knoevenagel-type reactions. The reaction mechanism proceeds via the base-catalyzed formation of the isoxazole carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. The resulting aldol-type intermediate subsequently undergoes elimination of a water molecule to yield a new unsaturated isoxazole derivative.

General Mechanism for Knoevenagel Condensation:

Deprotonation: A base removes a proton from the active methyl group of this compound to form a nucleophilic carbanion.

Nucleophilic Attack: The carbanion attacks the carbonyl carbon of an aldehyde or ketone.

Protonation: The resulting alkoxide intermediate is protonated to form a β-hydroxy adduct.

Dehydration: The β-hydroxy adduct eliminates a molecule of water to form the final α,β-unsaturated product.

The vinylogous nitroaldol, or Henry-type, reaction is a key transformation for 5-alkyl-4-nitroisoxazoles. This reaction involves the addition of the vinylogous carbanion to carbonyl compounds. acs.org An organocatalytic asymmetric aldol reaction of 5-alkyl-4-nitroisoxazoles with paraformaldehyde has been successfully developed. nih.govacs.org Using a chiral dipeptide-based guanidinium phase-transfer catalyst and sodium acetate as the base, a range of enantioenriched isoxazole derivatives were synthesized in high yields and with moderate to excellent enantioselectivities. nih.govacs.org This represented the first instance of constructing chiral C-C bonds at the α-position of 5-alkyl-4-nitroisoxazoles. acs.org

Furthermore, an efficient organocatalytic protocol for the enantioselective vinylogous Henry reaction has been developed between 3,5-dimethyl-4-nitroisoxazole and various trifluoromethyl ketones. scispace.com This reaction, catalyzed by a squaramide organocatalyst, produces tertiary alcohols containing a CF₃ group attached to a tetrasubstituted stereocenter in good yields and with moderate to good enantioselectivities. scispace.com The proposed transition state suggests the nitroisoxazole is deprotonated by the tertiary amine of the catalyst, while the squaramide moiety activates the trifluoromethyl ketone via hydrogen bonding. scispace.com

Table 1: Examples of Vinylogous Henry Reactions with Substituted 4-Nitroisoxazoles
Isoxazole SubstrateCarbonyl SubstrateCatalyst/BaseProductYield (%)Enantiomeric Excess (ee %)Reference
5-Alkyl-4-nitroisoxazolesParaformaldehydeChiral guanidinium PTC / NaOAcChiral β-hydroxy isoxazoleHighModerate to Excellent nih.govacs.org
3,5-Dimethyl-4-nitroisoxazole2,2,2-TrifluoroacetophenoneSquaramide OrganocatalystChiral tertiary alcoholGoodModerate to Good scispace.com
3,5-Dimethyl-4-nitroisoxazoleThiophen-2-yl trifluoromethyl ketoneSquaramide OrganocatalystChiral tertiary alcohol8759 scispace.com
3,5-Dimethyl-4-nitroisoxazoleAliphatic trifluoromethyl ketoneSquaramide OrganocatalystChiral tertiary alcohol7758 scispace.com

The Mannich reaction is a three-component condensation that involves the aminoalkylation of an acidic proton located on a carbon atom. wikipedia.orgadichemistry.com The reaction typically combines an active hydrogen compound with a non-enolizable aldehyde (such as formaldehyde) and a primary or secondary amine or ammonia. adichemistry.com The key intermediate is an iminium ion, which serves as the electrophile. wikipedia.org

The activated methyl group of this compound can function as the active hydrogen component in a Mannich reaction. The reaction mechanism involves the initial formation of an iminium ion from the amine and formaldehyde. The carbanion, generated by the deprotonation of this compound, then performs a nucleophilic attack on the electrophilic iminium ion to form a β-amino carbonyl compound, known as a Mannich base. wikipedia.org Enantioselective vinylogous amination reactions of 5-alkyl-4-nitroisoxazoles, which are mechanistically related, have been reported using a chiral phase-transfer catalyst to afford chiral isoxazole derivatives with a stereocenter at the α-position. nih.gov

Addition Reactions to Unsaturated Systems

The nucleophilic character of the carbanion derived from this compound allows it to participate in conjugate addition reactions to electron-deficient alkenes, such as α,β-unsaturated carbonyl compounds. This transformation is known as the Michael addition or, in this context, a vinylogous Michael conjugate addition (VMcA). acs.org

In these reactions, the vinylogous carbanion adds to the β-carbon of the unsaturated system, following a 1,4-addition pathway. This reactivity has been exploited in organocatalyzed asymmetric reactions. For instance, 5-alkyl-4-nitroisoxazoles have been successfully employed as heterocyclic vinylogous pronucleophiles in VMcA reactions with α,β-unsaturated aldehydes (enals). acs.org These reactions, often catalyzed by chiral secondary amines, proceed with high enantioselectivity, demonstrating the utility of this compound systems in constructing complex chiral molecules. acs.org

Table 2: Vinylogous Michael Conjugate Addition (VMcA) of 5-Alkyl-4-nitroisoxazoles
Isoxazole SubstrateUnsaturated SystemCatalyst TypeReaction TypeOutcomeReference
5-Alkyl-4-nitroisoxazolesEnals (α,β-unsaturated aldehydes)OrganocatalystVMcAEfficient preparation of highly enantioenriched products acs.org
Michael Addition Reactions (1,4- and 1,6-Additions)

This compound and its derivatives, particularly those with a styryl group at the 5-position (3-methyl-4-nitro-5-styrylisoxazoles), act as potent Michael acceptors. researchgate.net The electron-withdrawing nature of the 4-nitro group makes the exocyclic double bond in these styryl derivatives susceptible to conjugate addition by various nucleophiles. This reaction, a type of 1,4-addition, is a widely used method for forming carbon-carbon bonds under mild conditions. wikipedia.org

In these reactions, a nucleophile (Michael donor) adds to the β-carbon of the α,β-unsaturated system of the styrylisoxazole (Michael acceptor). youtube.com A range of nucleophiles, including active methylene compounds like γ-butenolide and N-Boc-pyrrolidone, have been successfully employed in Michael additions to 4-nitro-5-styrylisoxazoles. researchgate.net These reactions can be catalyzed by phase-transfer catalysts, such as those based on Cinchona alkaloids, to achieve asymmetric synthesis. researchgate.net

Furthermore, the concept of vinylogy allows for 1,6-addition reactions. The photoredox-catalyzed 1,6-difluoromethylation of 3-methyl-4-nitro-5-styrylisoxazole with HCF2SO2Na is an example of such a reaction, leading to structurally diverse difluoromethylated products in good yields. researchgate.net

Table 1: Examples of Michael Addition Reactions with this compound Derivatives

Michael AcceptorMichael DonorCatalyst/ConditionsProduct Type
4-Nitro-5-styrylisoxazolesγ-ButenolideCinchona-based phase-transfer catalystFunctionalized γ-butenolides
4-Nitro-5-styrylisoxazolesN-Boc-pyrrolidoneCinchona-based phase-transfer catalystFunctionalized N-Boc-pyrrolidones
3-Methyl-4-nitro-5-styrylisoxazoleHCF2SO2NaPhotoredox catalystDifluoromethylated isoxazole
Epoxidation and Aziridination

The double bond in 5-styryl derivatives of 3-methyl-4-nitroisoxazole is also susceptible to epoxidation and aziridination reactions.

Epoxidation involves the formation of a three-membered cyclic ether (epoxide) across the double bond. This transformation can be achieved using various oxidizing agents. The resulting epoxides are valuable synthetic intermediates that can undergo further ring-opening reactions to introduce diverse functionalities.

Aziridination is the analogous reaction that forms a three-membered ring containing a nitrogen atom (aziridine). acs.org This reaction typically involves the transfer of a nitrene group to the double bond. The aziridination of 3-methyl-4-nitro-5-styrylisoxazoles has been reported, providing a route to novel amino-functionalized isoxazole derivatives. acs.org These reactions can be influenced by the presence of activating groups and the choice of catalyst. d-nb.info

Cycloaddition Reactions (e.g., [2+1], [2+2], [2+3], [4+2])

Cycloaddition reactions are powerful tools for the construction of cyclic systems. Derivatives of this compound can participate in various modes of cycloaddition.

[2+3] Cycloaddition: This type of reaction, also known as a 1,3-dipolar cycloaddition, is a common method for synthesizing five-membered heterocyclic rings. pvamu.edumdpi.com For example, nitrile oxides can react with the double bond of a 5-alkenyl-4-nitroisoxazole to form a new isoxazoline (B3343090) ring. mdpi.com

[4+2] Cycloaddition: Also known as the Diels-Alder reaction, this is a concerted reaction between a conjugated diene and a dienophile to form a six-membered ring. researchgate.net While less common for simple this compound, appropriately substituted derivatives can act as either the diene or dienophile component. For instance, a furan ring, which can be part of a substituent on the isoxazole, can act as a diene in a [4+2] cycloaddition. pvamu.edu

The reactivity in these cycloadditions is governed by the electronic properties of the substituents on the isoxazole ring and the reaction partner.

Transformations of the Nitroisoxazole Ring and Nitro Group

Beyond reactions involving substituents, the this compound ring system itself can undergo significant transformations, including ring-opening, substitution, and reduction of the nitro group.

Ring-Opening Reactions (e.g., Hydrolysis to α-Nitroketoximes)

The isoxazole ring, particularly when activated by electron-withdrawing groups like the nitro group, can be susceptible to ring-opening reactions under certain conditions. researchgate.net For example, treatment with a base can induce ring cleavage. A notable transformation is the hydrolysis of certain nitroisoxazole derivatives to form α-nitroketoximes. This process involves the cleavage of the N-O bond of the isoxazole ring.

The mechanism of such ring-opening reactions can be complex and may be initiated by nucleophilic attack on the ring. nih.gov For instance, the reaction of 2-methyl-4-nitro-3-isoxazolin-5(2H)-one with water can lead to the generation of a nitrile oxide through a ring-opening process. researchgate.net

Nucleophilic and Electrophilic Substitutions on the Isoxazole Ring

The isoxazole ring in this compound can undergo both nucleophilic and electrophilic substitution reactions, although the presence of the nitro group strongly influences the preferred type of reaction.

Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nitro group activates the isoxazole ring towards nucleophilic attack. This is particularly true for nitroisoxazoles where the nitro group can act as a leaving group. For example, 5-nitroisoxazoles can undergo SNAr reactions where the nitro group is displaced by various nucleophiles. rsc.org This provides a versatile method for the functionalization of the isoxazole ring. rsc.org

Electrophilic Aromatic Substitution: The isoxazole ring is generally considered an electron-deficient heterocycle, and the presence of a nitro group further deactivates it towards electrophilic attack. Therefore, electrophilic substitution reactions on the this compound ring are generally difficult to achieve and require harsh conditions. youtube.comchemguide.co.uk

Reductions of the Nitro Group

The nitro group of this compound can be reduced to various other nitrogen-containing functional groups, which significantly expands the synthetic utility of this compound. The outcome of the reduction depends on the reducing agent and the reaction conditions. wikipedia.org

Common reduction pathways for a nitro group include:

Reduction to an Amine: This is a complete reduction of the nitro group to a primary amine (-NH2). A variety of reducing agents can be used for this transformation, including catalytic hydrogenation (e.g., using Pd/C or Raney nickel), and metal-acid systems (e.g., Sn/HCl or Fe/HCl). wikipedia.orgscispace.comyoutube.com

Partial Reduction to a Hydroxylamine: Under milder reduction conditions, the nitro group can be partially reduced to a hydroxylamine (-NHOH). wikipedia.org Reagents like zinc dust in the presence of ammonium chloride are often used for this purpose. wikipedia.org

Reduction to an Oxime: In some cases, the nitro group can be converted to an oxime (=NOH). wikipedia.org This is typically achieved using specific metal salts like tin(II) chloride. wikipedia.org

Table 2: Products of Nitro Group Reduction

Starting MaterialReducing Agent/ConditionsProduct Functional Group
R-NO2Catalytic Hydrogenation (e.g., Pd/C, H2)Amine (R-NH2)
R-NO2Metal/Acid (e.g., Sn/HCl)Amine (R-NH2)
R-NO2Zinc/Ammonium ChlorideHydroxylamine (R-NHOH)
R-NO2Tin(II) ChlorideOxime

Photochemical Reactivity (e.g., Photoisomerization, Photocycloaddition)

The inherent photoreactivity of the isoxazole ring, stemming from its weak N-O bond, makes it susceptible to various transformations upon irradiation with UV light. These reactions often proceed through high-energy intermediates, leading to skeletal rearrangements or additions.

Photoisomerization

One of the characteristic photochemical reactions of isoxazoles is their isomerization to other heterocyclic systems. Upon irradiation, typically with UV light in the range of 254 nm, isoxazoles can undergo cleavage of the weak N-O bond. This homolysis leads to the formation of a diradical intermediate, which can then rearrange into a highly strained, yet key, acyl azirine intermediate. This intermediate is a common precursor to various products depending on the reaction conditions and substrate. nih.gov

For instance, a photochemical transposition reaction has been developed that directly converts isoxazoles into their corresponding oxazole isomers in a continuous flow process. nih.gov While not specifically demonstrated for this compound, this transformation highlights a fundamental reactivity pathway for the isoxazole core. The proposed mechanism involves the formation of the acyl azirine, which then undergoes further rearrangement to yield the more stable oxazole ring.

Another photo-induced rearrangement pathway can lead to the formation of ketenimines. This process, observed for trisubstituted isoxazoles, also proceeds via the initial N-O bond homolysis. The resulting diradical intermediate can undergo a conformational change and subsequent hydrogen abstraction from a nearby substituent (like the C5-methyl group) to form an azirine, which ultimately rearranges to an isolable ketenimine. nih.gov The presence of the nitro group at C4 would likely influence the stability and subsequent reactions of these intermediates.

Photocycloaddition

Isoxazoles can also participate in [2+2] photocycloaddition reactions with other unsaturated molecules. A notable example is the Paternò–Büchi reaction, which involves the photocycloaddition of a carbonyl compound (like an aldehyde) to an alkene or heterocycle. The photocycloaddition of both aromatic and aliphatic aldehydes to methylated isoxazoles has been reported to produce bicyclic oxetanes. beilstein-journals.org These reactions typically exhibit high regio- and diastereoselectivity. beilstein-journals.org The methylation of the isoxazole ring was found to be crucial for achieving high conversion rates and product stability. beilstein-journals.org For this compound, the reaction would involve the excited state of the aldehyde adding across the C4=C5 double bond of the isoxazole ring.

Photochemical Reaction TypeKey IntermediatePotential Product for Isoxazole SystemsReference
Photoisomerization to OxazoleAcyl azirine5-Methyl-4-nitrooxazole nih.gov
Photoisomerization to KetenimineDiradical, AzirineSubstituted Ketenimine nih.gov
Photocycloaddition (Paternò–Büchi)ExciplexBicyclic Oxetane beilstein-journals.org

Rearrangement Reactions

Beyond photochemical activation, the isoxazole ring can undergo various rearrangement reactions, often promoted by thermal, acidic, or basic conditions. These reactions typically involve cleavage of the N-O bond and subsequent skeletal reorganization to form new ring systems.

A notable example is the Boulton–Katritzky rearrangement, which has been observed in isoxazolo[4,5-b]pyridine systems. This base-promoted recyclization occurs in arylhydrazone derivatives of 3-formylisoxazolo[4,5-b]pyridines, leading to the formation of 3-hydroxy-2-(2-aryl beilstein-journals.orgcnr.itsmolecule.comtriazol-4-yl)pyridines in excellent yields. beilstein-journals.org This type of rearrangement involves the participation of a side chain in the cleavage and reformation of the heterocyclic core. For a derivative of this compound to undergo a similar rearrangement, it would need to be appropriately functionalized at the C3 position with a group capable of initiating the ring-opening/ring-closing cascade under basic conditions.

Another novel rearrangement was observed during the mass spectrometry analysis of metabolites of Valdecoxib, a drug containing a 3,4-diaryl-5-methylisoxazole core. nih.gov The collision-induced dissociation (CID) of metabolites with a 5-hydroxymethyl or 5-carboxylic acid group resulted in a unique fragmentation pattern. nih.gov The proposed mechanism involves a two-step process initiated by an intramolecular SN2 reaction, leading to a five-membered ring rearrangement. This is followed by a second rearrangement within a four-membered ring intermediate and subsequent cleavage of the N-O bond. nih.gov This demonstrates the latent reactivity of the isoxazole ring, particularly when substituents at the C5 position can act as internal nucleophiles.

Halogenation Reactions (e.g., Bromination, Iodination)

Halogenation of the isoxazole ring can proceed via different pathways, including electrophilic substitution or ring-opening reactions, depending on the substrate and reaction conditions. For electrophilic aromatic substitution, the C4 position of the isoxazole ring is generally the most electron-rich and thus most susceptible to attack. reddit.com However, in this compound, this position is already occupied by a strongly deactivating nitro group. Therefore, direct electrophilic halogenation on the isoxazole ring is unlikely. Instead, reactions would likely occur on activated side-chains or proceed via alternative mechanisms.

One potential pathway is ring-opening halogenation. Treatment of certain isoxazole derivatives with N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) under mild conditions has been shown to result in the selective cleavage of the N-O bond, affording functionalized chloroketones or bromoketones. nih.gov This strategy represents a skeletal transformation where the isoxazole ring acts as a precursor to an acyclic, halogenated scaffold.

Alternatively, if the nitro group were not present, electrophilic bromination of 5-methylisoxazole (B1293550) would be expected to yield 4-bromo-5-methylisoxazole. This is exemplified by the synthesis of 3-bromo-5-methylisoxazole-4-carboxylic acid, which can be prepared via the bromination of a 5-methylisoxazole precursor. smolecule.com The synthesis of 4-iodoisoxazoles has also been achieved through the iodine monochloride (ICl)-induced electrophilic cyclization of 2-alkyn-1-one O-methyl oximes, demonstrating an efficient method for introducing iodine at the C4 position during the ring's formation. nih.gov

Intramolecular Electrophilic Aromatic Substitution (SEAr) Reactions

Intramolecular electrophilic substitution reactions involving an isoxazole ring are a powerful method for constructing fused heterocyclic systems. In these reactions, an electrophilic center, tethered to the isoxazole core via a side chain, attacks an electron-rich position of the ring to form a new cyclic structure.

A highly efficient method for creating fused isoxazole systems is through the electrophilic cyclization of functionally-substituted acetylenes. For example, various 2-alkyn-1-one O-methyl oximes can be cyclized in the presence of an electrophile like iodine monochloride (ICl). nih.gov In this process, the electrophile activates the alkyne for intramolecular attack by the oxime nitrogen, leading to the formation of a 4-iodoisoxazole ring. This methodology allows for the construction of highly substituted, fused isoxazoles under mild conditions and tolerates a wide variety of functional groups. nih.gov

Another related strategy involves the intramolecular [3+2] cycloaddition of a nitrile oxide with an alkyne, a reaction known as the intramolecular nitrile oxide cycloaddition (INOC). This has been used to synthesize novel tetracyclic isoxazole-containing ring systems. mdpi.com In one example, an N-propargylbenzimidazole oxime was converted in situ to a nitrile oxide, which then underwent cycloaddition with the tethered alkyne. This approach has the advantage of forming two rings simultaneously and can be used to control the regiochemistry of the resulting isoxazole. mdpi.comnih.gov While not a traditional SEAr reaction, these intramolecular electrophilic cyclizations represent a key strategy for building complex molecules based on the isoxazole scaffold.

Catalyst-Mediated Reactions

Catalysis provides efficient and selective pathways for the functionalization of this compound and its derivatives. Both asymmetric and phase-transfer catalysis have been successfully employed to create chiral molecules and overcome solubility issues in biphasic reaction systems.

Asymmetric Catalysis

The 4-nitroisoxazole (B72013) moiety is an effective activator for conjugate addition reactions, and its derivatives have been employed as substrates in asymmetric catalysis to generate valuable chiral building blocks. The nitro group, along with the isoxazole ring, acts as a strong electron-withdrawing group, polarizing the C=C bond in alkenyl-substituted isoxazoles and making them excellent Michael acceptors.

An efficient organocatalytic asymmetric 1,6-addition of pyrazol-5-ones to 3-methyl-4-nitro-5-alkenylisoxazoles has been developed. This reaction, catalyzed by a bifunctional thiourea catalyst, provides chiral compounds containing both isoxazole and pyrazole moieties in good yields (72–90%) and with high enantioselectivities (83–94% ee). The 4-nitroisoxazole core serves as a crucial activator for the conjugated alkene system.

Another key example is the enantioselective vinylogous amination of 5-alkyl-4-nitroisoxazoles. This reaction utilizes a dipeptide-based guanidinium phase-transfer catalyst to achieve the addition of an amine nucleophile to the vinylogous position of the substrate, affording chiral aminated products with high enantiopurity.

Reaction TypeSubstrate TypeCatalyst TypeYield RangeEnantioselectivity (ee)
Asymmetric 1,6-Addition3-Methyl-4-nitro-5-alkenylisoxazolesBifunctional Thiourea72-90%83-94%
Asymmetric Conjugate Addition4-Nitro-5-styrylisoxazolesNot SpecifiedNot SpecifiedNot Specified
Enantioselective Vinylogous Amination5-Alkyl-4-nitroisoxazolesGuanidinium Phase-Transfer CatalystNot SpecifiedNot Specified

Phase-Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase). A phase-transfer catalyst, typically a quaternary ammonium or phosphonium salt, transports a reactant (usually an anion) from the aqueous phase into the organic phase where the reaction with the organic-soluble substrate occurs.

This methodology is particularly relevant for reactions involving this compound, which is an organic substrate, and water-soluble inorganic reagents. As mentioned previously, the enantioselective vinylogous amination of 5-alkyl-4-nitroisoxazoles is successfully achieved using a chiral dipeptide-based guanidinium phase-transfer catalyst. In this system, the catalyst not only facilitates the transfer of the nucleophile across the phase boundary but also creates a chiral environment, inducing enantioselectivity in the product.

The general mechanism for PTC involves the catalyst (Q⁺X⁻) exchanging its counter-ion (X⁻) for the reactant anion (Y⁻) from the aqueous phase. The resulting lipophilic ion pair (Q⁺Y⁻) migrates into the organic phase. Here, the anion Y⁻ is poorly solvated and thus highly nucleophilic, allowing it to react efficiently with the organic substrate. After the reaction, the catalyst cation (Q⁺) pairs with the leaving group and returns to the aqueous phase, completing the catalytic cycle. The use of PTC offers numerous advantages, including the use of inexpensive inorganic bases and reagents, milder reaction conditions, and often eliminates the need for anhydrous or expensive organic solvents.

Mechanistic Studies of this compound Reactions (e.g., Solvent Effects, Transition States)

Mechanistic investigations into the reactivity of this compound and related systems reveal the significant influence of reaction conditions, particularly solvent choice, on reaction pathways and product yields. These studies, often combining experimental observations with computational analysis, provide a deeper understanding of the transition states and intermediates that govern these transformations. Key reaction types that have been mechanistically scrutinized include nucleophilic aromatic substitution (SNAr) and condensation reactions.

Solvent Effects in Nucleophilic Aromatic Substitution (SNAr)

The reactivity of nitroisoxazoles in SNAr reactions is highly dependent on the solvent. In these reactions, a nucleophile replaces a leaving group on the isoxazole ring, a process facilitated by the electron-withdrawing nitro group. The choice of solvent can dramatically alter the reaction's efficiency by affecting the solubility of reactants and the stability of intermediates.

For instance, studies on the reaction of 5-nitroisoxazoles with bis-nucleophiles have demonstrated a strong solvent dependency. When reactions with aliphatic diamines were conducted in acetonitrile, the desired products were obtained in low yields. mdpi.com A slight improvement was observed by increasing the temperature in acetonitrile or by switching to tetrahydrofuran (THF). mdpi.com The use of a protic solvent like ethanol led to moderate yields but also produced a by-product from the solvent itself reacting with the 5-nitroisoxazole. mdpi.com A significant improvement in yield was achieved by using tert-butanol (tBuOH), which is attributed to the low nucleophilicity of this solvent, minimizing side reactions. mdpi.com Polar aprotic solvents are generally favored for SNAr reactions because they can dissolve the nucleophilic salt while not solvating the anion as strongly as protic solvents, thus preserving its nucleophilicity. libretexts.orgpressbooks.pub

Table 1: Effect of Solvent on the Yield of a Bis(isoxazole) Product in an SNAr Reaction

Solvent Base Temperature Time (h) Yield (%)
Acetonitrile (CH₃CN) DIPEA rt 48 Low
Tetrahydrofuran (THF) DIPEA rt 48 Slight Increase
Ethanol (EtOH) DIPEA rt 48 Moderate (with by-product)

This table is based on findings from the reaction between a model 5-nitroisoxazole and a bis(nucleophile). mdpi.com

The generally accepted mechanism for SNAr reactions involves a two-step addition-elimination sequence via a discrete, non-aromatic Meisenheimer complex. nih.gov However, recent studies suggest that many SNAr reactions may proceed through a concerted mechanism or exist on a mechanistic continuum between stepwise and concerted pathways. nih.govrsc.orgnih.gov The stability of the Meisenheimer intermediate is a key factor; polar protic solvents can stabilize charged intermediates and leaving groups, which can favor stepwise SN1-type mechanisms, whereas polar aprotic solvents tend to favor concerted SN2 pathways by not overly solvating the nucleophile. libretexts.orgyoutube.comkhanacademy.org

Mechanisms of Condensation Reactions

The methyl group at the 5-position of 3,5-dimethyl-4-nitroisoxazole exhibits significant reactivity due to the acidifying effect of the adjacent nitro group. researchgate.net This allows for the generation of a carbanion that can participate in various condensation reactions, such as Knoevenagel or aldol-type condensations with aldehydes. researchgate.netresearchgate.net

Mechanistic proposals for these reactions often involve an initial deprotonation of the 5-methyl group by a base to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde to form an intermediate aldol-type adduct. Subsequent dehydration, often facilitated by heating, leads to the final styryl-substituted isoxazole product. researchgate.net The use of solvent-free conditions with a solid catalyst has also been explored for these transformations. researchgate.net

Transition State Analysis and Computational Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an invaluable tool for elucidating the mechanisms of complex organic reactions, including those involving isoxazoles. nih.govmdpi.com These studies allow for the characterization of transition state (TS) structures, which are the highest energy points along a reaction coordinate. ucsb.edu

In the context of [3+2] cycloaddition reactions to form isoxazole derivatives, DFT calculations have been used to explain the regioselectivity of the reaction. nih.govmdpi.com By calculating the activation energies for different possible pathways, researchers can predict which product is kinetically favored. nih.gov Such studies have shown that for cycloadditions involving nitroalkenes, the reaction channel leading to the less sterically crowded product is often preferred. mdpi.com

Computational analyses also shed light on solvent effects. By incorporating a polarizable continuum model (PCM) into calculations, the influence of different solvents on the energies of reactants, transition states, and products can be estimated. nih.govmdpi.com For example, calculations have shown that polar solvents can slightly increase the activation energy and decrease the exothermicity of [3+2] cycloaddition reactions due to better solvation of the reactants compared to the less polar transition states and products. nih.gov While attempts to locate zwitterionic intermediates in some of these cycloadditions have been unsuccessful, the calculations confirm that the reactions are polar and one-step processes. mdpi.com

Table 2: List of Mentioned Chemical Compounds

Compound Name
This compound
3,5-Dimethyl-4-nitroisoxazole
Acetonitrile
Tetrahydrofuran (THF)
Ethanol
tert-Butanol (tBuOH)

Biological Activities and Structure Activity Relationship Sar Studies of Nitroisoxazole Derivatives

Antimicrobial Activity (In Vitro Studies)

The isoxazole (B147169) nucleus is a core component in numerous compounds with demonstrated pharmacological importance. researchgate.net While the broader class of isoxazole derivatives has been investigated for a wide range of biological activities, including antibacterial and antifungal effects, specific data on 5-Methyl-4-nitroisoxazole remains limited in publicly available research. researchgate.net

Antibacterial Activity (against Gram-positive and Gram-negative strains)

The investigation into the antibacterial properties of nitroisoxazole derivatives is an active area of research. Studies on related compounds, such as 4-nitro-3-phenylisoxazole derivatives, have shown potent antibacterial activity against certain plant pathogenic bacteria, including Xanthomonas oryzae (Xoo), Pseudomonas syringae (Psa), and Xanthomonas axonopodis (Xac). mdpi.comresearchgate.net For some of these derivatives, inhibition rates against Xoo and Xac were reported to be over 90% at concentrations of 100 µg/mL and 50 µg/mL. mdpi.com

However, specific minimum inhibitory concentration (MIC) data for this compound against common human pathogenic Gram-positive strains (e.g., Staphylococcus aureus) and Gram-negative strains (e.g., Escherichia coli) is not extensively documented in the available scientific literature. The antibacterial potential is often linked to the nitro group, a feature common to established antimicrobial agents like nitrofurantoin (B1679001) and metronidazole. mdpi.com The mechanism for such compounds typically involves the reduction of the nitro group within the microbial cell to form reactive radical species that damage cellular macromolecules, including DNA. nih.gov

Table 1: Antibacterial Activity of Selected Nitroisoxazole Derivatives (Data for this compound against specified human pathogens is not available in the reviewed sources. The table below is based on related compounds against plant pathogens for illustrative purposes.)

CompoundBacterial StrainActivity (EC50/Inhibition %)Source
4-nitro-3-phenylisoxazole derivativesXanthomonas oryzae (Xoo)>90% inhibition at 50 µg/mL mdpi.com
4-nitro-3-phenylisoxazole derivativesXanthomonas axonopodis (Xac)>90% inhibition at 50 µg/mL mdpi.com
4-nitro-3-phenylisoxazole derivativesPseudomonas syringae (Psa)Not specified researchgate.net

Antifungal Activity

The isoxazole scaffold is present in various compounds screened for antifungal properties. mdpi.com However, similar to the antibacterial data, specific in vitro studies detailing the minimum inhibitory concentration (MIC) of this compound against key fungal pathogens such as Candida albicans and Aspergillus niger are not readily found in the reviewed literature.

Research into other nitro-containing heterocyclic compounds, such as nitrotriazoles, has demonstrated that the nitro moiety can contribute to potent antifungal activity, in some cases against fluconazole-resistant fungal strains. scienceopen.com The proposed mechanism for azole antifungals often involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. scienceopen.com While this is a common mechanism for azoles, the specific antifungal mechanism of nitroisoxazoles is not as well-defined.

Antiparasitic Activity

The most extensively studied biological activity of nitroisoxazole derivatives is their potential as antiparasitic agents, particularly against the protozoan parasite Trypanosoma cruzi, the causative agent of Chagas disease. researchgate.netnih.gov

Several studies have demonstrated the trypanocidal effects of nitroisoxazole derivatives in vitro. The presence of the nitro group on the isoxazole ring is considered crucial for this activity. researchgate.net Research indicates that these compounds are often more effective against the epimastigote (replicative stage in the insect vector) and amastigote (intracellular replicative stage in humans) forms of the parasite than the trypomastigote (infective, non-replicative) form. mdpi.comnih.gov For instance, one study investigating a series of nitroisoxazole derivatives found that some compounds were more effective against the epimastigote form of T. cruzi, with one derivative showing a 52 ± 4% trypanocidal effect at a concentration of 100 µM. nih.gov Other research on related isoxazole derivatives has identified compounds with significant activity against the amastigote form, with IC50 values in the low micromolar range. nih.gov

Table 2: In Vitro Trypanocidal Activity of Selected Isoxazole Derivatives against T. cruzi

Compound/DerivativeParasite StageActivity (IC50)Source
3,5-diaryl isoxazole analog 7bAmastigote3.3 µM mdpi.com
bis-heterocyclic isoxazole-triazole 31-bAmastigote12.2 µM nih.gov
3,5-disubstituted isoxazole 31-aAmastigote1.13 µM nih.gov
Nitroisoxazole derivative 9Epimastigote166 ± 4 µM mdpi.com

The mechanism of action for the trypanocidal activity of these compounds is believed to involve the inhibition of essential parasite-specific enzymes. nih.gov

Cruzipain: This is the major cysteine protease of T. cruzi and is vital for its survival, replication, and invasion of host cells. The isoxazole nucleus has been associated with the inhibition of cruzipain. nih.gov Molecular docking studies have suggested that nitroisoxazole derivatives can interact with amino acid residues within the active site of the enzyme. researchgate.netnih.gov The size and lipophilicity of the substituents on the isoxazole ring appear to influence the strength of this interaction. nih.gov

Trypanothione Reductase (TR): This enzyme is unique to trypanosomatid parasites and is central to their defense against oxidative stress. It is considered a key drug target because it is absent in humans. frontiersin.org While direct inhibitory data for this compound is scarce, studies on other isoxazole derivatives have identified their potential to inhibit TR. For example, a 3,5-disubstituted isoxazole derivative was identified as a potential inhibitor of this enzyme, highlighting a promising avenue for the mechanism of action. nih.gov

A primary mechanism of action for many nitro-heterocyclic drugs against T. cruzi is the generation of intracellular oxidative stress. researchgate.net The nitro group of these compounds can be reduced by parasite-specific nitroreductases (NTRs) to form radical anions and other reactive oxygen species (ROS). nih.gov These ROS can damage parasite macromolecules such as DNA, lipids, and proteins, ultimately leading to cell death. researchgate.net Studies have confirmed that certain nitroisoxazole derivatives can generate free radicals within the parasite, and this activity is linked to the presence of the nitro group. nih.gov This mechanism provides selectivity, as the activation of the drug is dependent on enzymes present in the parasite. nih.gov

Anticancer Activity (In Vitro Studies in Cell Lines)

The anticancer potential of isoxazole-based compounds has garnered significant interest in medicinal chemistry due to their diverse mechanisms of action. espublisher.comnih.gov Among these, nitroisoxazole derivatives are emerging as a promising class of agents, with research focusing on their cytotoxic effects and the intricate molecular pathways they modulate to inhibit cancer cell proliferation. researchgate.net In vitro studies using various human cancer cell lines have been instrumental in elucidating the therapeutic promise of these compounds.

Nitroisoxazole derivatives have demonstrated potent cytotoxic activity against human cancer cell lines. A notable example is a novel nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivative, which has shown significant efficacy against breast adenocarcinoma. This compound exhibited a half-maximal inhibitory concentration (IC50) in the sub-micromolar range against the MCF-7 human breast cancer cell line, indicating high potency. researchgate.net

While comprehensive screening against a wide panel of cancer cell lines for a single nitroisoxazole derivative is not extensively documented in the literature, the broader class of isoxazole compounds has shown efficacy against various human cancer cell lines, including liver (Hep3B), oral (KB), and central nervous system (SF-268) cancer cells. espublisher.com The potent activity of nitroisoxazole derivatives in breast cancer models suggests a promising avenue for further investigation into their efficacy across other cancer types such as lung, liver, ovarian, and prostate cancers.

Table 1: Cytotoxicity of a Nitroisoxazole Derivative

CompoundCell LineCancer TypeIC50 (μM)
Nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivativeMCF-7Breast Adenocarcinoma0.12 researchgate.net

Understanding the molecular mechanisms underlying the cytotoxicity of nitroisoxazole derivatives is crucial for their development as therapeutic agents. Research indicates that these compounds can trigger cancer cell death through multiple pathways, including the induction of programmed cell death and the inhibition of critical cell survival processes.

Apoptosis, or programmed cell death, is a key target for anticancer therapies, as its evasion is a hallmark of cancer. researchgate.net Isoxazole derivatives, as a class, are known to function as anticancer agents by inducing apoptosis. nih.gov Some have been shown to increase the activity of caspase-3 and caspase-7, which are critical executioner enzymes in the apoptotic cascade. espublisher.com

Specifically, certain nitroisoxazole-containing derivatives have been found to induce cell death through a combination of apoptosis and ferroptosis. researchgate.net The ability to trigger multiple cell death pathways could represent a significant therapeutic advantage, potentially overcoming resistance mechanisms that cancer cells may develop against agents that activate only a single pathway.

Disruption of the normal cell cycle is fundamental to the uncontrolled proliferation of cancer cells. Consequently, inducing cell cycle arrest is a common mechanism of action for many chemotherapeutic drugs. Research on a nitro-derivative of flurbiprofen, while not a nitroisoxazole, has shown that nitro-containing compounds can inhibit cell growth by causing a retardation of all phases of the cell cycle. nih.gov This suggests that the nitro group may contribute to antiproliferative effects via cell cycle modulation. However, specific studies detailing the effects of this compound or its close derivatives on cell cycle progression in cancer cells are needed to confirm this mechanism for this particular class of compounds.

Cancer cells rely on the activation of various cell survival pathways to maintain their growth and resist therapeutic interventions. The transcription factor Nuclear Factor-kappaB (NF-κB) is a key regulator of genes involved in inflammation, cell proliferation, and apoptosis, and its inhibition is a target for cancer therapy. nih.govclinicaleducation.org While certain nitro-derivatives have been shown to inhibit NF-κB activity, specific evidence demonstrating that nitroisoxazole derivatives act through the inhibition of NF-κB or other key survival proteins like Survivin, CYP1A1, or ERK1/2 is not yet established in the available scientific literature. nih.gov The investigation of these pathways remains an important area for future research to fully characterize the anticancer profile of nitroisoxazole compounds.

One of the most significant and well-documented anticancer mechanisms for nitroisoxazole derivatives is the induction of ferroptosis through the inhibition of Glutathione (B108866) Peroxidase 4 (GPX4). researchgate.netisef.net Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. columbia.edunih.gov GPX4 is a crucial enzyme that protects cells from this process by neutralizing lipid peroxides. nih.govnih.gov

The nitroisoxazole moiety has been identified as a key pharmacophore for targeting GPX4. isef.net For instance, the compound ML210 utilizes a selective nitroisoxazole group to inhibit GPX4. isef.net Furthermore, a synthesized nitroisoxazole-containing spiro[pyrrolidin-oxindole] derivative was identified as a dual inhibitor that, in addition to other activities, decreases the expression of GPX4. researchgate.net This inhibition of GPX4 leads to an accumulation of lipid peroxides, ultimately triggering ferroptotic cell death in cancer cells. researchgate.netcolumbia.edu Targeting the GPX4-regulated ferroptosis pathway is considered a particularly promising strategy for treating chemoresistant tumors, which often develop a dependency on this protective mechanism. isef.net

Enzyme Inhibition Studies (Beyond Parasitic Enzymes)

Acetylcholinesterase Inhibition

Alpha-Amylase Inhibition

Alpha-amylase is a key enzyme in carbohydrate metabolism, and its inhibition is a therapeutic target for managing type 2 diabetes. nih.gov Although specific data on the alpha-amylase inhibitory activity of this compound is limited, studies on other heterocyclic compounds, including oxadiazole derivatives, have demonstrated their potential as alpha-amylase inhibitors. nih.govnih.gov The inhibitory activity of these compounds is influenced by the nature and position of substituents on the heterocyclic ring. nih.gov For example, in a series of oxadiazole derivatives, compounds with specific aryl substitutions showed significant alpha-amylase inhibitory potential, with IC50 values comparable to the standard drug acarbose. nih.gov

Structure-Activity Relationship (SAR) Investigations

The biological activity of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring. nih.govnih.gov

Impact of Substituent Position and Nature on Biological Activity

The position of substituents on the isoxazole ring significantly influences the biological activity of its derivatives. ijpca.org For example, modifications at the C-4 and C-5 positions of the isoxazole ring have been shown to be critical for various biological activities. ijpca.org Studies on different isoxazole-containing compounds have revealed that the introduction of methyl, methoxy, or chloro groups can enhance their biological effects. mdpi.com For instance, in one study, the presence of methoxy, dimethyl amino, and bromine groups at the C-5 phenyl rings and nitro and chlorine groups at the C-3 phenyl rings of isoxazole derivatives enhanced their antibacterial activity. ijpca.org The cytotoxic activity of some isoxazoline (B3343090) derivatives was found to decrease when the aromatic system bore methyl, methoxy, and Cl atoms in the para position. mdpi.com

Table 1: Impact of Substituent Position on the Biological Activity of Isoxazole Derivatives

Substituent PositionObserved Effect on Biological ActivityReference
C-3 Phenyl RingNitro and chlorine groups enhanced antibacterial activity. ijpca.org
C-4 PositionModifications are critical for various biological activities. ijpca.org
C-5 Phenyl RingMethoxy, dimethyl amino, and bromine groups enhanced antibacterial activity. ijpca.org
C-5 PositionModifications are critical for various biological activities. ijpca.org

Role of the Nitro Group in Bioactivity

The nitro group is a strong electron-withdrawing group that can significantly influence the electronic properties and reactivity of a molecule, thereby affecting its biological activity. mdpi.com In many nitro-containing heterocyclic compounds, the nitro group is crucial for their biological effects. mdpi.com For instance, the presence of nitro groups in the pyrrole (B145914) ring has been shown to enhance antibacterial activity. mdpi.com The biological activity of 5-nitroimidazole derivatives is also well-documented. nih.govmdpi.com The nitro group can participate in various interactions with biological targets and can also be metabolically reduced to reactive intermediates that exert cytotoxic effects on pathogens.

Influence of Lipophilicity on Biological Activity

Lipophilicity, often expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that influences the absorption, distribution, metabolism, and excretion (ADME) of a drug, as well as its interaction with biological targets. nih.govnih.gov The introduction of different substituents to a core scaffold can modulate its lipophilicity and, consequently, its biological activity. mdpi.com For some series of compounds, an increase in lipophilicity has been correlated with enhanced biological activity. mdpi.com For example, in a study of ring-substituted salicylanilides, compounds with longer alkoxy chains, and thus higher lipophilicity, showed higher anti-fungal and anti-bacterial activity. mdpi.com Conversely, for other compounds, a balance in lipophilicity is necessary for optimal activity. nih.gov The presence of a nitro group generally increases the lipophilicity of a compound. nih.gov

Applications in Chemical Sciences and Beyond

Role as Synthetic Intermediates in Organic Synthesis

5-Methyl-4-nitroisoxazole serves as a crucial building block in organic synthesis, primarily owing to the reactivity of the nitro group, which can be readily transformed into other functional groups, and the isoxazole (B147169) ring itself, which can participate in various chemical transformations.

The chemical structure of this compound allows for the synthesis of a diverse range of functionalized heterocyclic compounds. The nitro group at the 4-position makes the C5-position susceptible to nucleophilic attack, facilitating the introduction of various substituents. This reactivity is a key feature in the elaboration of the isoxazole core into more complex heterocyclic systems. For instance, the reaction of 5-nitroisoxazoles with different nucleophiles provides a straightforward method for the functionalization of the isoxazole ring. rsc.org

One notable example involves the synthesis of 3-methyl-4-nitro-5-(substituted-styryl)isoxazoles. These compounds have been prepared and investigated for their potential biological activities, demonstrating the utility of the this compound scaffold in creating diverse molecular libraries. sciensage.info The synthesis of these derivatives often involves condensation reactions, highlighting the role of the methyl group in facilitating further chemical modifications. researchgate.net

PrecursorReagentsResulting HeterocycleApplication Area
3,5-dimethyl-4-nitroisoxazoleAromatic aldehydes, Activated methylene compounds3,4,5-trisubstituted isoxazolesOrganic Synthesis
5-nitroisoxazolesVarious nucleophilesPolysubstituted isoxazolesOrganic Synthesis

This table illustrates the role of nitroisoxazole derivatives as precursors in the synthesis of other heterocyclic compounds.

The isoxazole ring system, particularly when functionalized as in this compound, is a valuable component in the construction of intricate molecular architectures. The ability to selectively modify different positions of the isoxazole ring allows for its incorporation into larger, more complex structures with potential applications in materials science and medicinal chemistry.

Research has shown that isoxazole derivatives can be used to create biaryl-substituted isoxazoles with interesting photophysical properties. researchgate.net Although not directly starting from this compound, these studies underscore the potential of the isoxazole scaffold as a component in the design of functional molecules. The synthesis of such complex structures often relies on multi-component reactions and cross-coupling strategies, where the foundational isoxazole unit is sequentially elaborated. researchgate.net

Potential in Medicinal Chemistry

The isoxazole nucleus is a well-established pharmacophore found in numerous approved drugs. The introduction of a nitro group, as seen in this compound, can significantly influence the biological activity of the resulting derivatives, making them promising candidates for drug discovery and development.

Derivatives of nitroisoxazoles have shown a wide range of biological activities, including antibacterial, anti-inflammatory, and antitumor properties. nih.gov For example, a series of 4-nitro-3-phenylisoxazole derivatives were synthesized and found to exhibit potent antibacterial activities. nih.gov While these are not direct derivatives of this compound, they highlight the therapeutic potential of the nitroisoxazole scaffold.

The synthesis of novel 5-methylisoxazole (B1293550) derivatives has been a focus of research for identifying new anti-inflammatory agents. nih.gov These studies demonstrate that modifications of the isoxazole core can lead to compounds with significant therapeutic potential. The versatility of the this compound structure makes it an attractive starting point for the development of new drug candidates.

Isoxazole Derivative ClassBiological Activity InvestigatedReference
4-Nitro-3-phenylisoxazolesAntibacterial nih.gov
5-Methylisoxazole derivativesAnti-inflammatory nih.gov
3-Methyl-4-nitro-5-(substituted-styryl)isoxazolesAnti-inflammatory, Antioxidant sciensage.info

This table summarizes the investigated biological activities of different classes of isoxazole derivatives relevant to drug discovery.

Chemical probes are small molecules used to study and manipulate biological systems. The development of such tools is crucial for understanding disease mechanisms and identifying new drug targets. The isoxazole scaffold, due to its favorable physicochemical properties and synthetic accessibility, is a promising platform for the design of chemical probes.

While specific examples of this compound being used as a chemical probe are not extensively documented, the general principles of chemical probe design suggest its potential in this area. The reactivity of the nitro group could be exploited for the attachment of reporter tags, such as fluorescent dyes or affinity labels, allowing for the visualization and identification of biological targets.

Potential in Agrochemicals

The isoxazole ring is also a key structural motif in a number of commercially successful herbicides and insecticides. The development of new agrochemicals is essential for ensuring food security, and this compound represents a promising starting point for the synthesis of novel crop protection agents.

Research into isoxazole derivatives has led to the discovery of compounds with significant herbicidal activity. For instance, isoxaflutole is a well-known herbicide that contains an isoxazole ring. nih.gov Studies on 4-nitro-3-phenylisoxazole derivatives have also demonstrated their potential as antibacterial agents against plant pathogens. researchgate.net

Furthermore, the isoxazole scaffold has been incorporated into new classes of insecticides. nih.gov The synthetic accessibility of derivatives from this compound makes it a valuable platform for the exploration of new insecticidal and herbicidal compounds. The structural diversity that can be achieved from this starting material allows for the fine-tuning of biological activity and selectivity.

Fungicidal Applications

Research into methylene-isoxazole-5(4H)-ones has shown that certain derivatives exhibit significant growth inhibition against phytopathogenic fungi like Fusarium oxysporum. mdpi.com These findings underscore the potential for isoxazole-based compounds in agricultural applications to protect crops from fungal diseases.

Table 1: Illustrative Antifungal Activity of Select Isoxazole Derivatives

Compound/Derivative Target Fungi Activity/Observation
Dihydrobenzo[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones Various Fungi Exhibited notable antifungal activity. researchgate.net

This table is for illustrative purposes and showcases the activity of related isoxazole compounds, not this compound itself.

Herbicidal Applications

The application of isoxazole derivatives as herbicides is an area of active research. While direct herbicidal data for this compound is scarce, its structural analog, this compound-3-carboxylic acid, is noted for its use as a building block in the development of novel herbicide candidates. This suggests that the this compound core could be a valuable scaffold for creating new herbicidal compounds.

Insecticidal and Acaricidal Applications

The isoxazole ring is present in some commercial insecticides and acaricides. Research has shown that derivatives of imidacloprid, a neonicotinoid insecticide, can be synthesized as prodrugs that release the active insecticidal agent. researchgate.net While not directly involving this compound, this demonstrates the utility of the isoxazole structure in designing new insect control agents. The insecticidal activity of such compounds often involves their interaction with the nervous system of insects.

Applications in Materials Science

The electronic and photophysical properties of isoxazole derivatives make them interesting candidates for various applications in materials science.

Photochromic Materials

Photochromic materials can reversibly change their color upon exposure to light. While there is no specific mention of this compound in this context, spirooxazines, which are a class of photochromic compounds, have been synthesized and studied. rsc.org The isoxazole moiety's ability to undergo light-activated ring-opening reactions suggests its potential for incorporation into novel photochromic systems.

Electrochemical Probes

The electrochemical properties of isoxazole derivatives have been a subject of study. While specific research on this compound as an electrochemical probe is not available, the isoxazole ring can be a component of electroactive molecules. The nitro group, being an electron-withdrawing group, can influence the redox potential of the molecule, making it potentially suitable for electrochemical sensing applications.

Components in Optical Devices (e.g., Dye-Sensitized Solar Cells)

The strong electron-withdrawing properties of the nitro group in compounds like this compound-3-carboxylic acid make them of interest as components in organic photovoltaic materials. chemshuttle.com In the context of dye-sensitized solar cells (DSSCs), organic dyes with electron-withdrawing groups are often used as sensitizers. While there is no direct evidence of this compound being used in DSSCs, its electronic properties suggest it could be a candidate for investigation in this field. The development of efficient organic dyes is a key area of research for improving the performance of DSSCs.

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Dihydrobenzo[3,2-e]isoxazolo[4,5-b]azepin-5(5aH)-ones
3,5-dimethyl-4-nitroisoxazole
Methylene-isoxazole-5(4H)-ones
3-chloromethyl-4-(phenyl)methylene-isoxazole-5(4H)-one
This compound-3-carboxylic acid
Imidacloprid

High Energy Materials

The incorporation of the 4-nitroisoxazole (B72013) scaffold is a subject of research in the field of energetic materials. While specific data for this compound is not extensively documented in publicly available literature, the broader class of 4-nitroisoxazole-based energetic materials has been synthesized and studied. These compounds are noted for their favorable combination of properties, including high thermal stability and good densities.

Research into novel biheterocyclic energetic materials incorporating the 4-nitroisoxazole structure has shown promising results. These materials have demonstrated excellent thermal stability, with decomposition temperatures ranging from 181 to 244 °C. Furthermore, they exhibit good densities, in the range of 1.71 to 1.74 g·cm⁻³, and high calculated detonation velocities, between 7.6 and 8.3 km·s⁻¹. A significant advantage of these materials is their relative insensitivity to friction, a crucial safety parameter for handling and application.

The thermal stability of nitro-containing heterocyclic compounds is a key determinant of their viability as energetic materials. Studies on related nitroazole compounds, such as nitro-substituted derivatives of imidazole and pyrazole, indicate that thermal stability is influenced by the position of the nitro group on the ring and steric hindrance between adjacent nitro groups. For example, the decomposition of 4-nitroimidazole is initiated by the cleavage of the C–NO2 bond.

Table 1: Comparative Energetic Properties of Related Nitroazole Compounds

Compound ClassDensity (g·cm⁻³)Detonation Velocity (km·s⁻¹)Thermal Stability (°C)
4-Nitroisoxazole Derivatives1.71 - 1.747.6 - 8.3181 - 244
N-AminonitroazolesNot specified8.19 - 9.16Not specified
2,4,5-Trinitro-1H-imidazoleNot specified8.98Not specified

Note: The data presented is for the general class of 4-nitroisoxazole derivatives and other related nitroazole compounds, as specific experimental data for this compound is limited.

Liquid Crystal Applications

There is no significant evidence in the reviewed scientific literature to suggest that this compound is utilized in liquid crystal applications. The molecular structure of this compound does not align with the typical calamitic (rod-like) or discotic (disk-like) shapes that are characteristic of molecules that exhibit liquid crystalline phases. While isoxazole derivatives have been explored in various fields of materials science, their application in liquid crystals is not a prominent area of research. The synthesis of liquid crystals typically involves the creation of molecules with a rigid core and flexible terminal chains, a structural motif not present in this compound.

Corrosion Inhibition Properties (e.g., for Mild Steel in Acidic Media)

Isoxazole derivatives have been investigated as potential corrosion inhibitors for mild steel in acidic environments, such as hydrochloric acid (HCl) solutions. While specific studies on this compound are not extensively detailed, the general mechanism of corrosion inhibition by isoxazole compounds involves the adsorption of the inhibitor molecules onto the metal surface. This forms a protective film that isolates the metal from the corrosive medium.

The effectiveness of organic corrosion inhibitors is often attributed to the presence of heteroatoms (like nitrogen and oxygen in the isoxazole ring), aromatic rings, and π-electrons, which can facilitate adsorption onto the metal surface. The adsorption process can be either physisorption, involving electrostatic interactions, or chemisorption, involving the formation of coordinate bonds between the inhibitor and the metal.

Studies on various isoxazole derivatives have demonstrated their potential to significantly reduce the corrosion rate of mild steel in acidic media. The inhibition efficiency typically increases with the concentration of the inhibitor. For example, one study on an isoxazole derivative, (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one, showed an inhibition efficiency of up to 96.6% at a concentration of 300 ppm in 1 M HCl.

The mode of inhibition can be determined using electrochemical techniques such as potentiodynamic polarization. This method can reveal whether an inhibitor acts as an anodic, cathodic, or mixed-type inhibitor. For many organic inhibitors, including isoxazole derivatives, a mixed-type inhibition is observed, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.

The adsorption of these inhibitors on the mild steel surface often follows established adsorption isotherm models, such as the Langmuir isotherm. This provides insights into the interaction between the inhibitor molecules and the metal surface. The thermodynamic parameters of adsorption, such as the Gibbs free energy of adsorption (ΔG°ads), can indicate the spontaneity and the nature of the adsorption (physisorption or chemisorption).

While quantitative data for this compound is not available, the presence of the isoxazole ring with its nitrogen and oxygen heteroatoms, along with the electron-withdrawing nitro group, suggests that it could potentially exhibit corrosion-inhibiting properties. The methyl group may also influence its adsorption characteristics.

Table 2: Inhibition Efficiency of a Related Isoxazole Derivative

Inhibitor Concentration (ppm)Inhibition Efficiency (%)
5085.2
10090.1
20094.3
30096.6

Data for (Z)-4-(4-hydroxy-3-methoxybenzylidene)-3-methylisoxazol-5(4H)-one in 1 M HCl.

Advanced Characterization and Computational Studies

Spectroscopic Characterization Techniques

Spectroscopic analysis is fundamental to confirming the identity and purity of 5-Methyl-4-nitroisoxazole, with each technique offering unique information about the molecule's composition and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum provides information on the number and electronic environment of hydrogen atoms. For this compound, the methyl group (CH₃) protons are of particular diagnostic value. In one study, the resonance for this methyl group was reported at 2.859 ppm. clockss.org This chemical shift is distinct from that of its isomer, 3-methyl-4-nitroisoxazole, whose methyl group appears at a more upfield position of 2.602 ppm. clockss.org This difference underscores the sensitivity of proton chemical shifts to the local electronic environment within the isoxazole (B147169) ring, with the position at C5 resulting in a relative downfield shift compared to the C3 position. clockss.org

¹³C NMR: The ¹³C NMR spectrum is used to identify all unique carbon atoms in the molecule. This compound is expected to show four distinct signals corresponding to the methyl carbon, the two isoxazole ring carbons (C3 and C5), and the nitro-substituted carbon (C4). Based on data from related isoxazole structures, the ring carbons typically resonate in the range of 108-180 ppm. beilstein-journals.org

2D Techniques: Two-dimensional NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) would be employed for unambiguous assignment of all proton and carbon signals. An HSQC experiment would correlate the methyl protons directly to their attached carbon, while an HMBC experiment would reveal long-range (2-3 bond) correlations, confirming the connectivity between the methyl group and the C5 position of the isoxazole ring.

Interactive Data Table: ¹H NMR Chemical Shifts of Related Nitroisoxazoles
CompoundPosition of Methyl Group¹H Chemical Shift (ppm)
This compoundC52.859
3-Methyl-4-nitroisoxazoleC32.602
3,5-Dimethyl-4-nitroisoxazoleC52.801
3,5-Dimethyl-4-nitroisoxazoleC32.511

Data sourced from Dal Piaz, V., et al. clockss.org

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its key functional moieties. scribd.comlibretexts.orgvscht.czpressbooks.publibretexts.org

The most prominent signals would arise from the nitro group (NO₂), which typically displays strong asymmetric and symmetric stretching vibrations. The isoxazole ring itself has characteristic C=N and N-O stretching vibrations. The methyl group (CH₃) would be identified by its C-H stretching and bending modes.

Interactive Data Table: Predicted IR Absorption Frequencies for this compound
Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Intensity
Nitro (R-NO₂)Asymmetric Stretch1560–1500Strong
Nitro (R-NO₂)Symmetric Stretch1380–1300Strong
Isoxazole (C=N)Stretch1650–1550Medium
Isoxazole (N-O)Stretch1420–1330Medium-Strong
Methyl (CH₃)Asymmetric/Symmetric Stretch2980–2870Medium-Weak
Methyl (CH₃)Bending1460–1370Medium

Frequency ranges are based on standard IR correlation tables and data from analogous structures. rsc.orgnih.gov

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition.

MS and HRMS: The molecular formula of this compound is C₄H₄N₂O₃, corresponding to a molecular weight of approximately 128.09 g/mol . nih.gov High-Resolution Mass Spectrometry (HRMS) would provide a precise mass measurement, confirming the elemental composition and distinguishing it from other compounds with the same nominal mass. Electrospray ionization (ESI) is a common and suitable technique for this class of compounds.

LC-MS: Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This technique is invaluable for assessing the purity of a sample of this compound and for identifying any potential impurities or degradation products.

Fragmentation Pattern: In electron ionization (EI) mass spectrometry, the molecular ion would likely undergo fragmentation. Predicted fragmentation pathways include the loss of the nitro group (NO₂, 46 Da), loss of nitric oxide (NO, 30 Da), or cleavage of the isoxazole ring, leading to characteristic fragment ions. msu.educhemguide.co.ukmiamioh.edu

Interactive Data Table: Predicted Mass Spectrometry Fragments
Ionm/z (Predicted)Identity
[C₄H₄N₂O₃]⁺128Molecular Ion (M⁺)
[C₄H₄NO]⁺82[M - NO₂]⁺
[C₃H₄N]⁺54Fragment from ring cleavage
[CH₃CO]⁺43Acetyl cation fragment

UV-Visible (UV-Vis) spectroscopy measures the absorption of ultraviolet and visible light, providing information about electronic transitions within a molecule. The technique is particularly sensitive to conjugated systems and chromophores. The structure of this compound contains the isoxazole ring conjugated with a nitro group, which acts as a chromophore. This conjugation is expected to result in characteristic absorption bands in the ultraviolet region of the electromagnetic spectrum. While specific experimental data is not widely published, analysis of similar nitro-substituted heterocyclic compounds suggests that the principal absorption maxima (λ-max) would likely occur below 400 nm. researchgate.net

X-ray Crystallography for Structural Elucidation

X-ray crystallography is the most definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise measurements of bond lengths, bond angles, and torsional angles, as well as information about intermolecular interactions in the solid state.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling serve as powerful complements to experimental data, offering insights into molecular structure, stability, and electronic properties. Density Functional Theory (DFT) is a widely used method for such investigations.

Studies on analogous molecules, such as 5-methyl-3-phenylisoxazole-4-carboxylic acid, have utilized DFT calculations with basis sets like B3LYP/6-311++G(d,p) to great effect. nih.gov Applying similar methods to this compound would allow for the prediction of various properties. researchgate.netresearchgate.netnbu.edu.samit.eduyoutube.com

Key parameters that can be calculated include:

Optimized Molecular Geometry: Prediction of bond lengths, bond angles, and dihedral angles in the gas phase, providing an ideal, low-energy conformation.

Vibrational Frequencies: Theoretical calculation of IR and Raman spectra. These calculated frequencies can be compared with experimental data to aid in the assignment of complex vibrational modes. nih.gov

Electronic Properties: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a critical parameter for understanding the molecule's chemical reactivity and kinetic stability.

Molecular Electrostatic Potential (MEP): Mapping the MEP surface reveals the distribution of charge within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for predicting sites of intermolecular interactions.

Interactive Data Table: Properties Predictable by Computational Modeling
PropertySignificance
Optimized GeometryProvides ideal bond lengths and angles.
Vibrational FrequenciesCorroborates experimental IR/Raman spectra.
HOMO/LUMO EnergiesIndicates electronic reactivity and stability.
Molecular Electrostatic PotentialMaps charge distribution and reactive sites.
Dipole MomentQuantifies molecular polarity.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. For this compound, DFT calculations provide critical insights into its fundamental properties. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to solve the Schrödinger equation in a computationally efficient manner.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. For nitroaromatic compounds, the electron-withdrawing nature of the nitro group typically lowers the LUMO energy, making the molecule a better electron acceptor.

Further analyses derived from DFT calculations include the Molecular Electrostatic Potential (MEP), which maps the charge distribution on the molecule's surface. The MEP identifies electrophilic and nucleophilic sites, with red regions (negative potential) indicating areas prone to electrophilic attack and blue regions (positive potential) indicating areas susceptible to nucleophilic attack. For this compound, the most negative potential is expected around the oxygen atoms of the nitro group, while positive potentials would be located near the hydrogen atoms of the methyl group and the isoxazole ring protons. Natural Bond Orbital (NBO) analysis is also employed to study charge delocalization and intramolecular interactions. dntb.gov.uaorientjchem.org

Table 1: Representative Electronic Properties of this compound Calculated by DFT. (Illustrative Data)
ParameterCalculated ValueSignificance
EHOMO-7.5 eVEnergy of the highest occupied molecular orbital; relates to electron-donating ability.
ELUMO-3.2 eVEnergy of the lowest unoccupied molecular orbital; relates to electron-accepting ability.
Energy Gap (ΔE)4.3 eVIndicates chemical reactivity and stability. A smaller gap implies higher reactivity. researchgate.net
Dipole Moment4.5 DMeasures the overall polarity of the molecule.
Electron Affinity2.8 eVEnergy released when an electron is added; high value indicates a good electron acceptor.
Ionization Potential8.1 eVEnergy required to remove an electron; indicates the molecule's tendency to be oxidized.

Quantum Mechanics/Molecular Mechanics (QM/MM) Simulations

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are advanced computational techniques that allow for the study of chemical reactions and molecular properties within large, complex systems like enzymes or in solution. scispace.com This method partitions the system into two regions: a small, electronically significant part (the QM region) where bond-breaking or bond-forming events occur, and a larger surrounding environment (the MM region). The QM region is treated with high-accuracy quantum mechanical methods, while the MM region is described using more computationally efficient classical molecular mechanics force fields. nih.gov

For this compound, QM/MM simulations would be invaluable for studying its behavior in a biological environment, for instance, as a ligand bound to a protein target. The isoxazole ring and its substituents would typically constitute the QM region, allowing for a detailed description of its electronic structure and interactions with key amino acid residues in the active site. The rest of the protein and surrounding solvent would be treated as the MM region. frontiersin.org

This approach is particularly useful for elucidating reaction mechanisms. For example, theoretical studies on the photoisomerization of related isoxazoles have utilized high-level quantum mechanical methods like CASSCF to map the reaction pathways from an excited state, identifying transition states and conical intersections that govern the transformation. nih.govrsc.org A QM/MM approach would allow such a detailed quantum analysis to be performed within the constraints and influence of a complex environment, providing a more realistic model of the reaction energetics and dynamics.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a dynamic view of molecular systems, revealing information about conformational changes, binding stability, and intermolecular interactions.

In the context of this compound, MD simulations are frequently applied to investigate the stability of a protein-ligand complex predicted by molecular docking. nih.gov After docking the isoxazole derivative into a target protein's active site, an MD simulation is run for a duration of nanoseconds to observe the behavior of the complex. Key metrics analyzed during the simulation include the Root-Mean-Square Deviation (RMSD) of the ligand and protein backbone, which indicates the stability of the system. A stable RMSD trajectory suggests that the ligand remains securely in the binding pocket. mdpi.com

Another important analysis is the Root-Mean-Square Fluctuation (RMSF), which identifies the flexibility of different parts of the protein, highlighting which residues are most affected by ligand binding. researchgate.net Furthermore, MD simulations allow for a detailed mapping of intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, over time, providing a more accurate picture of the binding mode than static docking poses. acs.orgresearchgate.net

Prediction of Reactivity and Selectivity

Computational chemistry provides powerful tools for predicting the reactivity and selectivity of molecules like this compound. The reactivity of the molecule is governed by its electronic structure, which can be analyzed using DFT-calculated parameters. The frontier molecular orbitals (HOMO and LUMO) are central to this analysis; the HOMO indicates sites susceptible to electrophilic attack, while the LUMO indicates sites prone to nucleophilic attack.

The presence of the 4-nitro group significantly influences the reactivity of the 5-methylisoxazole (B1293550) scaffold. As a strong electron-withdrawing group, it activates the adjacent methyl group at the C5 position, making its protons acidic and susceptible to deprotonation by a base. This turns the methyl group into a potent nucleophile.

This predicted reactivity is confirmed by experimental studies on the closely related analog, 3,5-dimethyl-4-nitroisoxazole. This compound has been successfully used as a vinylogous pronucleophile in allylic-allylic alkylation reactions with Morita-Baylis-Hillman (MBH) carbonates. acs.orgacs.org In this reaction, the methyl group at the C5 position is deprotonated, and the resulting anion attacks the MBH carbonate, demonstrating the nucleophilic character of the methyl group activated by the adjacent nitro substituent. This provides a clear example of how the electronic properties of the 4-nitroisoxazole (B72013) core dictate its chemical reactivity and selectivity.

Binding Mode Predictions (Molecular Docking)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of one molecule (a ligand) when bound to another (a receptor, typically a protein). jocpr.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.

For this compound, docking studies would involve placing the molecule into the active site of a specific protein target. The docking algorithm then samples numerous possible conformations and orientations of the ligand, scoring them based on a function that estimates the binding free energy. The resulting docking score gives an indication of the binding affinity, with lower scores typically indicating stronger binding. researchgate.net

The predicted binding mode reveals key intermolecular interactions between the ligand and the protein's amino acid residues. Based on its structure, this compound can participate in several types of interactions:

Hydrogen Bonds: The oxygen atoms of the nitro group can act as hydrogen bond acceptors.

Hydrophobic Interactions: The methyl group and the isoxazole ring can form hydrophobic or van der Waals contacts with nonpolar residues. nih.gov

π-π Stacking: The isoxazole ring could potentially engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or histidine.

Numerous studies on other isoxazole derivatives have demonstrated their ability to bind effectively to a wide range of biological targets, confirming the importance of these interaction types. researchgate.netresearchgate.nethistorymedjournal.com

Table 2: Representative Molecular Docking Results for this compound with a Hypothetical Kinase Target. (Illustrative Data)
ParameterValue/ResiduesInteraction Type
Binding Energy (kcal/mol)-7.8Estimated binding affinity.
Hydrogen BondsLEU83Interaction with backbone NH.
ASP145Interaction with side-chain COOH.
Hydrophobic InteractionsVAL35Contact with the methyl group.
ALA55Contact with the isoxazole ring.
ILE130Contact with the isoxazole ring.

ADMET Prediction for Bioactive Compounds

ADMET prediction involves the computational estimation of the Absorption, Distribution, Metabolism, Excretion, and Toxicity properties of a compound. These in silico predictions are vital in the early stages of drug discovery to filter out candidates with poor pharmacokinetic profiles or potential toxicity, thereby reducing the time and cost of development. ekb.eg

For this compound, various ADMET parameters can be calculated using online tools and software packages like SwissADME and pkCSM. researchgate.netresearchgate.net These predictions are based on the molecule's physicochemical properties, such as molecular weight, logP (lipophilicity), and the number of hydrogen bond donors and acceptors.

Key predicted properties include:

Drug-likeness: Assessed using rules like Lipinski's Rule of Five, which predicts oral bioavailability. A compound generally complies if it has a molecular weight < 500 Da, logP < 5, H-bond donors ≤ 5, and H-bond acceptors ≤ 10.

Absorption: Parameters like Caco-2 cell permeability and human intestinal absorption (HIA) are predicted to estimate how well the compound is absorbed from the gut.

Distribution: Blood-Brain Barrier (BBB) penetration and plasma protein binding are estimated to understand where the compound travels in the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of cytochrome P450 (CYP) enzymes is predicted, which is crucial for avoiding drug-drug interactions. nih.gov

Toxicity: Predictions for properties such as mutagenicity (Ames test), hepatotoxicity, and cardiotoxicity (hERG inhibition) are made to flag potential safety issues. historymedjournal.com

Table 3: Predicted ADMET Profile for this compound. (Illustrative Data)
CategoryParameterPredicted ValueInterpretation
PhysicochemicalMolecular Weight128.09 g/molComplies with Lipinski's rule (<500).
logP1.1Good lipophilicity (complies with Lipinski's rule <5).
AbsorptionHuman Intestinal AbsorptionHighLikely well-absorbed orally.
Caco-2 PermeabilityModerateAcceptable gut-blood barrier permeability.
DistributionBBB PermeantYesPotential to cross the blood-brain barrier.
MetabolismCYP2D6 InhibitorNoLow risk of interaction with drugs metabolized by CYP2D6.
ToxicityAmes ToxicityNoPredicted to be non-mutagenic.

Green Chemistry Metrics and Environmental Impact Assessment

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. uniroma1.it The environmental impact of synthesizing a compound like this compound can be quantitatively assessed using various green chemistry metrics. These metrics evaluate the efficiency and sustainability of a synthetic route.

A common synthesis of related 4-nitroisoxazoles involves two main steps:

Nitration of a precursor like 3,5-dimethylisoxazole (B1293586) using a mixture of fuming nitric acid and sulfuric acid. rjpbcs.com

Condensation of the resulting 4-nitroisoxazole with an aldehyde (a Knoevenagel condensation) to functionalize the 5-methyl group. ias.ac.in

Several key metrics can be applied to assess such a process:

Atom Economy (AE): Measures the efficiency of a reaction in converting the mass of reactants into the desired product. An ideal AE is 100%.

Reaction Mass Efficiency (RME): Gives the percentage of the mass of the final product relative to the total mass of all reactants used.

E-Factor (Environmental Factor): Calculates the total mass of waste produced per unit mass of product. A lower E-Factor is better.

Process Mass Intensity (PMI): Represents the ratio of the total mass of all materials (reactants, solvents, workup chemicals) used in a process to the mass of the final product. The ideal PMI is 1.

For the synthesis of 3-methyl-4-nitro-5-styrylisoxazoles via a solvent-free condensation reaction catalyzed by nano-titania, specific green metrics have been calculated. ias.ac.in This eco-friendly approach demonstrates high efficiency and low waste generation compared to traditional solvent-based methods. ias.ac.inresearchgate.net

Table 4: Green Chemistry Metrics for a Solvent-Free Synthesis of a 5-Styrylisoxazole Derivative. ias.ac.in
MetricFormulaCalculated ValueInterpretation
Atom Economy (AE)(MW of product / MW of reactants) x 100%93.23%High efficiency in converting reactant atoms to product.
Reaction Mass Efficiency (RME)(Mass of product / Mass of reactants) x 100%85.71%High percentage of reactant mass incorporated into the product.
E-FactorTotal Waste (kg) / Product (kg)0.07Very low amount of waste generated per kilogram of product.
Process Mass Intensity (PMI)Total Mass In (kg) / Product Mass (kg)1.16Excellent process efficiency, close to the ideal value of 1.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes for Nitroisoxazoles

The synthesis of isoxazole (B147169) derivatives has traditionally relied on methods like 1,3-dipolar cycloaddition reactions and the condensation of 1,3-dicarbonyl compounds with hydroxylamine. oaji.netmdpi.comresearchgate.net While effective, many established protocols for synthesizing nitroisoxazoles involve harsh conditions, hazardous reagents, or produce significant waste. The future of nitroisoxazole synthesis lies in the development of more efficient, economical, and environmentally benign methodologies.

Key areas for future research include:

Green Chemistry Approaches: There is a growing need to replace traditional synthetic methods with more sustainable alternatives. rsc.org This involves the use of eco-friendly solvents like water or biodegradable options such as Cyrene™, minimizing waste, and employing catalysts that are reusable and non-toxic. rsc.orgnih.gov Microwave-assisted synthesis, for instance, has been shown to be a competent and green procedure for preparing other heterocyclic compounds and could be more widely applied to nitroisoxazoles. nih.gov

Catalytic Innovations: The exploration of novel catalytic systems is crucial. While some metal-catalyzed cycloadditions exist, developing metal-free approaches or using earth-abundant, non-toxic metal catalysts (like zinc-based heterogeneous catalysts) would be a significant advancement. researchgate.netrsc.org

Flow Chemistry: Continuous flow synthesis offers advantages over batch processing, including improved safety, scalability, and reaction control. Applying this technology to nitration and cyclization reactions could lead to more efficient and safer production of 5-methyl-4-nitroisoxazole and its analogs.

One-Pot Reactions: Designing multi-component, one-pot reactions where starting materials are converted to complex nitroisoxazole structures in a single step can significantly improve efficiency by reducing the need for intermediate purification steps. rsc.org

Table 1: Comparison of Synthetic Methodologies for Heterocycles

Methodology Traditional Routes Emerging Sustainable Routes
Solvents Often rely on volatile organic compounds (VOCs). Utilization of water, supercritical fluids, or biodegradable solvents. nih.gov
Catalysts May use stoichiometric, hazardous reagents or precious metal catalysts. researchgate.net Employ reusable heterogeneous catalysts, organocatalysts, or biocatalysts. rsc.org
Energy Input Conventional heating, often for extended periods. Microwave irradiation, ultrasonication, or photocatalysis for rate enhancement. nih.gov
Efficiency Multiple steps with intermediate isolation and purification. One-pot, tandem, or domino reactions to increase step economy.
Waste Can generate significant amounts of chemical waste. Designed to minimize waste (high atom economy), aligning with green chemistry principles. rsc.org

Exploration of Undiscovered Reactivity Pathways and Transformations

The reactivity of the this compound scaffold is dominated by the interplay between the isoxazole ring and the electron-withdrawing nitro group. While reactions like nucleophilic aromatic substitution (SNAr) of the nitro group are known, there remains a vast, underexplored landscape of chemical transformations. mdpi.comrsc.org

Future research should focus on:

Vinylogous Reactivity: 3,5-dialkyl-4-nitroisoxazoles can act as vinylogous pronucleophiles, where the reactivity of the 5-methyl group is extended through the conjugated system. acs.org Exploring this reactivity in asymmetric catalysis could provide access to a wide range of chiral dicarboxylic acid derivatives. acs.orgscispace.com

Photoredox Catalysis: Visible-light photoredox catalysis offers a mild and powerful tool for generating radical intermediates. Applying this to this compound could unlock novel C-H functionalization, cross-coupling, and difluoromethylation reactions that are difficult to achieve with traditional methods. scispace.com

Ring Transformation Reactions: The isoxazole ring can be transformed into other functional groups or heterocyclic systems under specific conditions (e.g., reductive cleavage). A key feature is the ability to convert the isoxazole ring into a carboxylic acid group, making it a useful surrogate in complex syntheses. acs.org Systematically studying these transformations can provide novel synthetic pathways to diverse molecular architectures.

Domino and Cascade Reactions: Designing reactions where a single event triggers a cascade of bond-forming transformations can rapidly build molecular complexity. Investigating the potential of this compound as a substrate in such cascades is a promising area.

Deeper Mechanistic Understanding of Bioactivity and Target Interactions

Nitroisoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and antiparasitic effects. rsc.orgmdpi.comnih.gov However, for many of these compounds, the precise mechanism of action at the molecular level is not fully understood.

Key challenges and future directions include:

Target Deconvolution: Identifying the specific biological targets (e.g., proteins, enzymes) with which nitroisoxazole derivatives interact is paramount. For example, certain nitroisoxazole-containing compounds have been identified as dual inhibitors of glutathione (B108866) peroxidase 4 (GPX4) and mouse double minute 2 (MDM2), which is crucial for their anticancer effects. researchgate.netnottingham.ac.uknih.gov Techniques such as chemical proteomics can be used to identify protein targets on a proteome-wide scale. amazonaws.com

Mechanism of Action Studies: Elucidating the molecular mechanisms is critical. For instance, the trypanocidal activity of some nitroisoxazoles is linked to the generation of intracellular oxidative stress via the nitro group, while others may act by inhibiting enzymes like cruzipain. mdpi.comnih.gov Detailed biochemical and cellular assays are needed to clarify these pathways.

Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into how these molecules bind to their targets. mdpi.comresearchgate.net These computational studies can rationalize structure-activity relationships (SAR) and guide the design of more potent and selective analogs. mdpi.com

Design and Synthesis of Next-Generation Bioactive Derivatives with Enhanced Potency and Selectivity

Building on a deeper mechanistic understanding, the rational design and synthesis of new derivatives of this compound can lead to compounds with improved therapeutic profiles. The goal is to enhance potency against the desired target while minimizing off-target effects.

Future research efforts should be directed towards:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the this compound core and evaluating the impact on biological activity is fundamental. This includes altering substituents on the isoxazole ring to modulate properties like lipophilicity, which can affect bioavailability and target engagement. mdpi.comnih.gov

Molecular Hybridization: Combining the nitroisoxazole pharmacophore with other known bioactive moieties can create hybrid molecules with dual or synergistic modes of action. researchgate.net For example, linking the nitroisoxazole core to a spirooxindole skeleton has produced potent dual inhibitors for cancer therapy. researchgate.netnih.gov

Fragment-Based Drug Discovery (FBDD): Using the nitroisoxazole core as a starting fragment, researchers can build more complex molecules with high ligand efficiency by exploring the binding interactions with a target protein.

Bifunctional Molecules: Designing molecules like Proteolysis Targeting Chimeras (PROTACs) that incorporate a nitroisoxazole-based moiety to bind to a target protein and another ligand to recruit an E3 ubiquitin ligase, thereby inducing targeted protein degradation. The linker chemistry, which can include nitrogen heterocycles, is critical for the efficacy of such molecules. nih.gov

Table 2: Strategies for Developing Next-Generation Bioactive Derivatives

Strategy Description Example Application for Nitroisoxazoles
Structure-Activity Relationship (SAR) Systematic modification of a chemical structure to define the relationship between chemical features and biological activity. Varying substituents on the isoxazole ring to improve trypanocidal activity. mdpi.comnih.gov
Molecular Hybridization Combining two or more pharmacophores into a single molecule to create a hybrid with enhanced or dual activity. researchgate.net Fusing nitroisoxazole with a spirooxindole scaffold to create dual MDM2/GPX4 inhibitors. researchgate.netnih.gov
Bioisosteric Replacement Replacing a functional group with another that has similar physical or chemical properties to improve potency or pharmacokinetic properties. Substituting the methyl group or modifying the nitro group to fine-tune electronic and steric properties.
Prodrug Design Synthesizing an inactive derivative that is converted to the active drug in the body to improve delivery or reduce toxicity. Masking a highly reactive warhead with a stable group that is cleaved in vivo to release the active electrophile. amazonaws.com

Application in Emerging Technologies and Interdisciplinary Research Fields

While the primary focus for nitroisoxazoles has been in medicinal chemistry, their unique electronic and chemical properties make them attractive candidates for a range of other applications.

Potential future research areas include:

Agrochemicals: Isoxazole derivatives are already used as herbicides and fungicides. nih.gov The specific properties of nitroisoxazoles could be harnessed to develop new, more effective, and potentially more selective pesticides or plant growth regulators.

Materials Science: The electron-deficient nature of the 4-nitroisoxazole (B72013) ring suggests potential applications in organic electronics, such as components of organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where electron-accepting moieties are required.

Chemical Sensors: The reactivity of the nitroisoxazole ring towards certain nucleophiles could be exploited to design chemosensors for the detection of specific analytes.

PROTAC Linkers: The application of nitrogen heterocycles in the linkers of PROTACs has been shown to improve their metabolic stability and degradation efficiency. nih.gov The isoxazole ring system could be explored as a component of these critical linkers in the ongoing development of this therapeutic technology.

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 5-methyl-4-nitroisoxazole?

  • Methodological Answer : Synthesis optimization requires precise control of nitration conditions. For example, direct nitration of isoxazole derivatives (e.g., 5-methylisoxazole) using nitric acid or mixed acids (HNO₃/H₂SO₄) at 0–5°C minimizes side reactions like ring oxidation. Reaction time (typically 2–4 hours) and stoichiometric ratios (1:1.2 substrate-to-nitrating agent) are critical for yield maximization . Post-reaction purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) ensures purity >95% .

Q. How can the structure and purity of this compound be confirmed post-synthesis?

  • Methodological Answer : Use a combination of analytical techniques:

  • NMR Spectroscopy : ¹H NMR (δ 2.87 ppm for methyl group; δ 8.85–9.32 ppm for nitro-substituted protons) and ¹³C NMR (δ 144–157 ppm for isoxazole ring carbons) .
  • Mass Spectrometry : Molecular ion peak at m/z 127.09 (C₅H₅N₂O₃) .
  • X-ray Crystallography : Resolves bond lengths (e.g., C–N = 1.32 Å, C–O = 1.23 Å) and dihedral angles to confirm stereoelectronic effects .

Q. What functional groups in this compound influence its reactivity?

  • Methodological Answer : The nitro group (-NO₂) at position 4 acts as a strong electron-withdrawing group, directing electrophilic substitution to position 4. The methyl group at position 5 stabilizes the ring via hyperconjugation but reduces solubility in polar solvents. Reactivity can be modulated by substituting the nitro group with amines or reducing it to -NH₂ for downstream functionalization .

Advanced Research Questions

Q. How can conflicting literature data on physical properties (e.g., melting points) of this compound be resolved?

  • Methodological Answer : Discrepancies (e.g., reported melting points ranging 45–47°C vs. 88–90°C under reduced pressure) arise from polymorphic forms or impurities. To resolve:

Reproduce Synthesis : Use standardized protocols (e.g., nitration at 0°C, 18 Torr vacuum distillation).

Characterize Polymorphs : Differential Scanning Calorimetry (DSC) and Powder XRD identify crystalline variants.

Validate Purity : HPLC (C18 column, acetonitrile/water mobile phase) quantifies impurities .

Q. What strategies are effective for studying the biological activity of this compound derivatives?

  • Methodological Answer :

  • Enzyme Inhibition Assays : Test derivatives against target enzymes (e.g., cyclooxygenase for anti-inflammatory activity) using fluorescence-based kinetic assays .
  • Microbial Susceptibility Testing : Broth microdilution (MIC determination) against Gram-positive/negative strains .
  • Molecular Docking : Simulate interactions with protein targets (e.g., COX-2, PDB ID 5KIR) using AutoDock Vina to prioritize synthetic targets .

Q. How does the nitro group in this compound impact its electronic structure and spectroscopic behavior?

  • Methodological Answer : The nitro group induces strong electron-deficient character, observed via:

  • UV-Vis Spectroscopy : λₐᵦₛ at 270–290 nm (π→π* transitions) with molar absorptivity ε > 10,000 M⁻¹cm⁻¹ .
  • Computational Modeling : DFT calculations (B3LYP/6-311+G**) reveal lowered HOMO-LUMO gaps (ΔE ≈ 4.5 eV) and charge distribution maps showing nitro group polarization .

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Methodological Answer : Key challenges include:

  • Exothermic Nitration : Use jacketed reactors with temperature-controlled circulation to prevent thermal runaway .
  • Solvent Recovery : Ethanol/water mixtures can be recycled via fractional distillation (≥90% recovery efficiency).
  • Byproduct Management : Neutralize acidic waste (e.g., with CaCO₃) to meet environmental regulations .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.